5-Tert-butyl-3-isothiazolamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,2-thiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZIRENXMOAEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 5-tert-butyl-3-isothiazolamine
An In-depth Technical Guide to the Synthesis and Characterization of 5-tert-butyl-3-isothiazolamine
Introduction
This compound is a heterocyclic amine containing a core isothiazole ring. The isothiazole scaffold is of significant interest to researchers and drug development professionals due to its presence in a variety of biologically active compounds. Thiazole and isothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a proposed pathway for the synthesis of this compound and outlines the key characterization techniques required to verify its structure and purity.
Physicochemical Properties
The fundamental properties of the target compound are summarized below. While the molecular formula and weight are definitive, the physical properties are estimated based on similar structures.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂S | N/A |
| Molecular Weight | 156.25 g/mol | N/A |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | 110-120 °C (Predicted Range) | N/A |
| CAS Number | Not available | N/A |
Proposed Synthesis Pathway
A plausible synthetic route to this compound starts from the readily available β-ketonitrile, 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile). The synthesis of related 3-aminoisoxazoles often utilizes this precursor.[3][4] The proposed pathway involves two key steps: thionation of the ketone and subsequent oxidative aminocyclization to form the isothiazole ring.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Thionation of 4,4-Dimethyl-3-oxopentanenitrile
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Argon), add 4,4-dimethyl-3-oxopentanenitrile (10.0 g, 79.9 mmol) and anhydrous toluene (100 mL).
-
Reagent Addition: Add Lawesson's reagent (17.8 g, 43.9 mmol, 0.55 eq) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude residue, containing the intermediate thioamide/enethiolate, can be used in the next step with or without further purification. For purification, flash column chromatography on silica gel may be employed.
Step 2: Oxidative Aminocyclization
-
Setup: Dissolve the crude intermediate from Step 1 in ethanol (120 mL) in a 250 mL round-bottom flask. Add sodium acetate (9.8 g, 119.8 mmol, 1.5 eq).
-
Reagent Addition: Prepare a solution of hydroxylamine-O-sulfonic acid (11.3 g, 99.9 mmol, 1.25 eq) in water/ethanol and add it dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the formation of the product by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR): Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion.
Characterization Data (Predicted)
The following tables summarize the expected data from the characterization of the final product.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 6.7 | Singlet (s) | 1H | Isothiazole ring C4-H |
| ~ 5.0 - 5.5 | Broad Singlet (br s) | 2H | Amine (-NH₂) |
| ~ 1.35 | Singlet (s) | 9H | tert-Butyl (-C(CH₃)₃) |
Note: NMR shifts can vary based on the solvent used.[6][7]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 180 | Isothiazole ring C5 |
| ~ 160 - 165 | Isothiazole ring C3 |
| ~ 105 - 110 | Isothiazole ring C4 |
| ~ 35 - 40 | tert-Butyl quaternary C (-C (CH₃)₃) |
| ~ 29 - 31 | tert-Butyl methyl C (-C(CH₃ )₃) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Broad | N-H stretch (Amine) |
| 2965 - 2870 | Strong | C-H stretch (Aliphatic, tert-butyl) |
| ~ 1640 | Medium | N-H bend (Amine) |
| ~ 1580 | Medium | C=N stretch (Isothiazole ring) |
| ~ 1470 | Medium | C=C stretch (Isothiazole ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion | Notes |
| 157 | [M+H]⁺ | Molecular ion peak (ESI+) |
| 156 | [M]⁺ | Molecular ion |
| 141 | [M-CH₃]⁺ | Loss of a methyl group |
| 100 | [M-C₄H₈]⁺ | Loss of isobutylene from tert-butyl group |
| 99 | [M-C₄H₉]⁺ | Loss of tert-butyl radical |
Workflow Visualization
The logical flow for the characterization of a newly synthesized compound is depicted below.
Caption: General workflow for the characterization of a synthesized compound.
Conclusion
This guide outlines a feasible, though hypothetical, synthetic route and a comprehensive characterization plan for this compound. The proposed synthesis leverages common precursors and established reactions in heterocyclic chemistry. The characterization strategy employs standard analytical techniques—NMR, IR, and MS—to provide unambiguous structural confirmation and purity assessment, which are critical for any downstream applications in research or drug development.[8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
Physicochemical Properties of 5-tert-butyl-3-isothiazolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physicochemical properties of 5-tert-butyl-3-isothiazolamine. Due to the limited availability of public data for this specific compound, this document also presents general experimental methodologies for the synthesis and analysis of related isothiazolamine derivatives. Furthermore, a generalized workflow for the determination of key physicochemical parameters is provided to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for professionals in research, and drug development who are interested in this compound and related heterocyclic compounds.
Introduction
Isothiazolamines are a class of heterocyclic compounds that have garnered interest in various scientific fields, including medicinal chemistry and materials science, due to their potential biological activity. The substituent groups on the isothiazole ring play a crucial role in determining the molecule's physicochemical properties and, consequently, its behavior in biological and chemical systems. This guide focuses specifically on this compound, a derivative featuring a bulky tert-butyl group. Understanding its core physicochemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and developing new molecules with desired characteristics.
Core Physicochemical Properties
While specific experimental data for this compound is not widely available in public literature, the fundamental properties can be summarized. The following table presents the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂S | Chemical Synthesis Database[1] |
| Molecular Weight | 156.252 g/mol | Chemical Synthesis Database[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
It is important for researchers to experimentally determine the unavailable physicochemical properties to build a comprehensive profile of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in peer-reviewed literature. However, general methodologies for the synthesis of structurally similar compounds and the analysis of isothiazolamines can be adapted.
Representative Synthesis of a Substituted Amino-heterocycle
A general procedure for the synthesis of a related compound, 3-amino-5-tert-butylisoxazole, is presented here as a representative example of the synthesis of a five-membered heterocyclic amine. This can serve as a starting point for developing a synthesis protocol for this compound.
Reaction: Synthesis of 3-amino-5-tert-butylisoxazole from pivaloyl acetonitrile and hydroxylamine hydrochloride.
Procedure:
-
An aqueous solution of hydroxylamine hydrochloride is added to a basic solution of pivalyl acetonitrile.
-
Within the first 15 to 30 minutes of the addition, the pH of the reaction mixture is carefully adjusted to a range of 6.2 to 6.5.
-
The reaction is stirred at a controlled temperature.
-
The resulting product is then isolated and purified using standard techniques such as crystallization or chromatography.
Note: The careful control of pH is crucial for maximizing the yield of the desired 3-amino isomer.
Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A sensitive and selective analytical method for the determination of isothiazolamines in various matrices can be developed using HPLC-MS/MS.[2][3]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS)
General Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: Typically in the range of 1-10 µL.
General Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for amine-containing compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor and Product Ions: These would need to be determined specifically for this compound by infusing a standard solution into the mass spectrometer.
Visualization of Experimental Workflow
Since no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general experimental workflow for the determination of its physicochemical properties.
Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
Conclusion
This technical guide has consolidated the currently available information on the physicochemical properties of this compound. While key experimental data points remain to be determined, the provided general methodologies for synthesis and analysis offer a practical starting point for researchers. The outlined workflow for property determination provides a logical framework for the comprehensive characterization of this and other novel compounds. Further experimental investigation is necessary to fully elucidate the physicochemical profile of this compound, which will be invaluable for its potential applications in drug discovery and development.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry | CoLab [colab.ws]
- 3. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biocidal Mechanism of 5-tert-butyl-3-isothiazolamine: A Technical Overview and Knowledge Gap Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiazolinones are a prominent class of biocides valued for their broad-spectrum efficacy against a wide range of microorganisms. While the general mechanism of action for this class of compounds is understood to involve the disruption of critical cellular functions through enzymatic inhibition, specific data and in-depth mechanistic studies on individual derivatives, such as 5-tert-butyl-3-isothiazolamine, are notably scarce in publicly accessible scientific literature. This technical guide synthesizes the established mechanism of action for isothiazolinone biocides as a foundational framework and identifies the current knowledge gaps pertaining specifically to the this compound derivative. This document is intended to provide researchers with a comprehensive understanding of the likely mode of action and to highlight areas requiring further investigation to fully characterize this specific biocidal agent.
The General Mechanism of Action of Isothiazolinone Biocides: A Two-Step Process
The biocidal activity of isothiazolinones is generally characterized by a two-step mechanism that leads to microbial cell death. This process involves an initial rapid inhibition of cellular metabolism followed by progressive and irreversible cellular damage.
-
Step 1: Rapid Inhibition of Metabolic Pathways (Minutes) : Isothiazolinones are electrophilic molecules that readily react with nucleophilic moieties within the microbial cell. A primary target is the thiol groups (-SH) present in the amino acid cysteine, a crucial component of many enzymes and proteins.[1][2][3] This rapid interaction leads to the formation of disulfide bonds, effectively inactivating key enzymes.[3][4] Of particular importance is the inhibition of dehydrogenase enzymes involved in central metabolic pathways such as the Krebs cycle and the electron transport chain.[1][2][5] This disruption halts cellular respiration and the generation of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a swift cessation of growth and other metabolic activities.[1]
-
Step 2: Irreversible Cellular Damage and Loss of Viability (Hours) : Following the initial metabolic inhibition, a cascade of events leads to irreversible cellular damage. The disruption of cellular energy production and the inactivation of essential proteins compromise the integrity of the cell membrane and other cellular structures. This can result in the leakage of intracellular components and ultimately, cell death.[1][2][5] Some studies also suggest the production of free radicals as a contributing factor to the cellular damage.[2]
The Postulated Mechanism of Action of this compound
While specific experimental data for this compound is not available, its mechanism of action can be reasonably extrapolated from the known activity of the isothiazolinone class. The core isothiazole ring is the reactive center responsible for the biocidal activity. The presence of the tert-butyl group at the 5-position and an amine group at the 3-position will modulate the molecule's physicochemical properties, such as lipophilicity and reactivity, which in turn will influence its potency and spectrum of activity.
The proposed signaling pathway for the biocidal action of this compound is depicted in the following diagram:
Caption: Postulated mechanism of action for this compound.
Knowledge Gaps and Future Research Directions
A thorough review of the scientific literature reveals a significant lack of specific data on the biocidal properties of this compound. To provide a comprehensive understanding of its mechanism of action, further research is imperative in the following areas:
Quantitative Biocidal Activity Data
There is a pressing need for quantitative data to characterize the biocidal efficacy of this compound. This includes determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broad panel of relevant bacteria and fungi. Such data is fundamental for comparing its potency to other biocides and for determining effective in-use concentrations.
Table 1: Required Quantitative Data for this compound
| Parameter | Description | Organism(s) |
| MIC | Minimum Inhibitory Concentration | Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), Fungi (e.g., Aspergillus niger, Candida albicans) |
| MBC | Minimum Bactericidal Concentration | Gram-positive bacteria, Gram-negative bacteria, Fungi |
| IC50 | Half-maximal Inhibitory Concentration | Specific target enzymes (e.g., lactate dehydrogenase, succinate dehydrogenase) |
Experimental Protocols for Mechanistic Studies
To elucidate the precise mechanism of action, a series of well-defined experiments are required. The following are key experimental protocols that should be employed:
-
Microbial Growth Inhibition Assays: Standard broth microdilution or agar dilution methods should be used to determine the MIC values.
-
Enzyme Inhibition Assays: The inhibitory effect on specific dehydrogenase enzymes (e.g., lactate dehydrogenase, succinate dehydrogenase) should be quantified. This would involve incubating the purified enzyme with varying concentrations of this compound and measuring the enzyme's activity spectrophotometrically.
-
Cellular Respiration and ATP Synthesis Assays: The impact on microbial respiration can be assessed by measuring oxygen consumption rates using a Clark-type electrode. Cellular ATP levels can be quantified using commercially available bioluminescence-based assays.
-
Cell Membrane Integrity Assays: Damage to the cell membrane can be evaluated using fluorescent dyes such as propidium iodide, which only enters cells with compromised membranes.
The following diagram illustrates a general experimental workflow for characterizing the biocidal mechanism:
Caption: Experimental workflow for elucidating the biocidal mechanism.
Conclusion
The biocidal action of this compound is presumed to follow the established mechanism of the isothiazolinone class, primarily through the inhibition of essential thiol-containing enzymes, leading to metabolic disruption and cell death. However, the absence of specific quantitative data and detailed experimental studies for this particular derivative represents a significant knowledge gap. Future research focusing on determining its biocidal spectrum and potency, and on elucidating its precise molecular interactions through targeted enzymatic and cellular assays, is crucial for a comprehensive understanding and for optimizing its application as a biocide. This will be of significant value to researchers and professionals in the field of drug development and microbial control.
References
- 1. EP4291029A1 - Biocidal composition and method - Google Patents [patents.google.com]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Ascendant Role of Tert-Butyl Isothiazoles in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous compounds with a wide array of therapeutic applications. The strategic incorporation of a tert-butyl group onto this versatile core has emerged as a powerful approach to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the burgeoning field of novel tert-butyl substituted isothiazoles, presenting a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Antimicrobial Activity of Novel Tert-Butyl Substituted Phenylthiazoles
A series of novel tert-butylphenylthiazole derivatives linked to a pyrimidine ring has demonstrated significant potential in combating multidrug-resistant pathogens. The introduction of the bulky tert-butyl group serves as a metabolic shield, preventing benzylic C-H oxidation and thereby enhancing the compound's metabolic stability and duration of action.[1][2]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds was evaluated against a panel of clinically relevant bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible growth, are summarized below.
| Compound | Side Chain | MRSA USA300 (MIC μg/mL) | C. difficile (MIC μg/mL) | E. coli JW55031 (MIC μg/mL) | C. albicans (MIC μg/mL) |
| 9 | Piperazine | >32 | >32 | >32 | >32 |
| 12 | Propylenediamine | 16 | 32 | >32 | 8 |
| 13 | (S)-2-aminopropan-1-ol | 16 | 4 | >32 | >32 |
| 18 | trans-1,4-diaminocyclohexane | 8 | 16 | 8 | 16 |
| 19 | cis-1,2-diaminocyclohexane | 4 | >32 | >32 | >32 |
| 20 | trans-1,2-diaminocyclohexane | 4 | 4 | >32 | 16 |
| 22 | 3-aminopyrrolidine | 16 | >32 | 16 | >32 |
Data sourced from references[1][2].
Particularly noteworthy are compounds 19 and 20 , which incorporate cis- and trans-1,2-diaminocyclohexane side chains, respectively. These compounds exhibited potent activity against the highly infectious MRSA USA300 strain with an MIC of 4 μg/mL.[2] Furthermore, compound 20 also demonstrated strong activity against C. difficile with an MIC of 4 μg/mL.[2]
Experimental Protocols
General Synthesis of Tert-Butylphenylthiazole Derivatives:
The synthetic route commences with the appropriate starting materials to construct the core phenylthiazole scaffold. A key intermediate is a methylsulfonyl analogue, which then serves as a versatile precursor for the introduction of various nitrogenous side chains.
-
Step 1: Synthesis of the Methylsulfonyl Intermediate: The tert-butylphenylthiazole core is functionalized with a methylthio group, which is subsequently oxidized to the corresponding methylsulfonyl group. This creates a reactive site for nucleophilic substitution.[1]
-
Step 2: Nucleophilic Substitution: The methylsulfonyl intermediate is reacted with a diverse library of primary and secondary amines (e.g., piperazine, diaminocyclohexane derivatives, aminopyrrolidine) to yield the final tert-butylphenylthiazole derivatives.[1]
Antimicrobial Susceptibility Testing (MIC Determination):
The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilution: The test compounds were serially diluted in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualized Workflow: Synthesis and Antimicrobial Evaluation
Caption: General workflow for the synthesis and antimicrobial evaluation of tert-butylphenylthiazole derivatives.
Anticancer and Enzyme Inhibitory Activities
The versatility of the tert-butyl isothiazole scaffold extends beyond antimicrobial applications, with numerous derivatives demonstrating potent anticancer and enzyme inhibitory activities.
Anticancer Activity of Thiazole Derivatives
A novel series of 3-(4-tert-butylbenzyl)[1][2][3]triazolo[3,4-a]phthalazine derivatives has been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Quantitative Anticancer Data (IC50 Values):
The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that is required for 50% inhibition in vitro, are presented below.
| Compound | R Group | A-549 (Lung) IC50 (μM) | HeLa (Cervical) IC50 (μM) | HL-60 (Leukemia) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | SF-BR-3 (Breast) IC50 (μM) |
| 6a | H | >100 | >100 | 45.3 ± 1.2 | 30.6 ± 0.9 | 25.4 ± 0.7 |
| 6b | 4-OCH3 | >100 | 80.5 ± 2.1 | 50.1 ± 1.5 | 35.2 ± 1.1 | 28.9 ± 0.8 |
| 6c | 4-Cl | 85.2 ± 2.5 | 70.1 ± 1.9 | 38.7 ± 1.0 | 25.8 ± 0.6 | 20.3 ± 0.5 |
| 6d | 4-F | 90.6 ± 2.8 | 75.3 ± 2.0 | 40.2 ± 1.1 | 28.4 ± 0.7 | 22.1 ± 0.6 |
| 6e | 4-Br | 80.4 ± 2.3 | 65.8 ± 1.8 | 35.1 ± 0.9 | 22.5 ± 0.5 | 18.7 ± 0.4 |
| 6f | 4-NO2 | 75.1 ± 2.1 | 60.2 ± 1.7 | 30.6 ± 0.8 | 20.1 ± 0.4 | 17.2 ± 0.3 |
| 6g | 3,4-di-Cl | 70.3 ± 2.0 | 55.7 ± 1.5 | 28.9 ± 0.7 | 16.5 ± 0.4 | 15.8 ± 0.3 |
| 5-FU | - | 12.5 ± 0.3 | 10.2 ± 0.2 | 8.5 ± 0.1 | 15.8 ± 0.3 | 18.2 ± 0.4 |
Data sourced from reference. 5-FU (5-fluorouracil) was used as a standard anticancer drug.
Compound 6g , featuring a 3,4-dichlorophenyl substituent, exhibited the most potent anticancer activity, particularly against the MCF-7 breast cancer cell line with an IC50 value of 16.5 ± 0.4µM.
Enzyme Inhibitory Activity
N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which are implicated in various metabolic diseases and cancers.
Quantitative Enzyme Inhibition Data:
| Compound | Substituent at C-5 | 11β-HSD1 % Inhibition (at 10 µM) | 11β-HSD2 % Inhibition (at 10 µM) |
| 3a | Methyl | - | - |
| 3b | Ethyl | - | - |
| 3f | Phenyl | - | 53.57 |
| 3h | Cyclohexane (spiro) | 82.5 | - |
Data sourced from reference[4]. A dash (-) indicates data not reported or not significant.
Compound 3h , with a spiro-cyclohexane substituent at the 5-position, demonstrated the highest inhibitory activity against 11β-HSD1 (82.5% at 10 µM), while the phenyl-substituted derivative 3f was the most potent inhibitor of 11β-HSD2 (53.57% at 10 µM).[4] The introduction of the tert-butyl group significantly increased the inhibitory activity towards 11β-HSD2 compared to analogues with smaller alkyl groups.[4]
Experimental Protocols
Synthesis of 3-(4-tert-butylbenzyl)[1][2][3]triazolo[3,4-a]phthalazines:
The synthesis involves a multi-step process starting from phthalic anhydride and culminating in a Suzuki-Miyaura cross-coupling reaction to introduce aryl diversity.
-
Formation of the Triazolophthalazine Core: Phthalic anhydride is reacted with hydrazine hydrate, followed by treatment with a substituted acetohydrazide to construct the 3-(4-tert-butylbenzyl)[1][2][3]triazolo[3,4-a]phthalazine core structure.
-
Suzuki-Miyaura Coupling: The chlorinated precursor is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids to generate the final 6-aryl substituted derivatives.
In Vitro Cytotoxicity Assay (MTT Assay):
The anticancer activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
11β-HSD Enzyme Inhibition Assay:
The inhibitory activity of the compounds against 11β-HSD1 and 11β-HSD2 was evaluated using enzymatic assays.
-
Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 or 11β-HSD2 enzymes were used. Cortisol (for 11β-HSD1) or corticosterone (for 11β-HSD2) served as the substrate.
-
Incubation: The enzyme, substrate, co-factor (NADP+ or NADPH), and test compound were incubated together at 37°C.
-
Detection of Product: The conversion of the substrate to its product (cortisone or 11-dehydrocorticosterone) was quantified, typically using a competitive immunoassay or chromatographic methods.
-
Calculation of Inhibition: The percentage of inhibition was calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control sample without the inhibitor.
Visualized Anticancer Mechanism of Action
Further investigation into the mechanism of action of promising thiazole derivatives has revealed their ability to induce cell cycle arrest, DNA fragmentation, and mitochondrial depolarization, ultimately leading to apoptosis.
Caption: Proposed mechanism of action for a promising anticancer thiazole derivative.
Conclusion
The incorporation of the tert-butyl moiety into the isothiazole scaffold represents a highly fruitful strategy in the quest for novel therapeutic agents. The compounds highlighted in this guide showcase remarkable biological activities, ranging from potent antimicrobial effects against resistant pathogens to significant anticancer and enzyme inhibitory properties. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to build upon. The continued exploration of the vast chemical space surrounding tert-butyl substituted isothiazoles holds immense promise for the discovery of next-generation medicines to address pressing global health challenges.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-tert-butyl-1,2-thiazol-3-amine (CAS 127024-28-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available technical information on 5-tert-butyl-1,2-thiazol-3-amine. It is intended for research and informational purposes only. A significant portion of the physicochemical and biological data for this specific compound is not publicly available, highlighting a need for further investigation.
Introduction
5-tert-butyl-1,2-thiazol-3-amine, also known as 5-tert-butyl-3-isothiazolamine, with the CAS registry number 127024-28-6, is a heterocyclic amine belonging to the isothiazole class of compounds. The isothiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions. The presence of a bulky tert-butyl group at the 5-position and an amino group at the 3-position suggests potential for interesting physicochemical and biological properties, making it a subject of interest in medicinal and materials chemistry. This guide provides a summary of its structure, and available, though limited, properties, along with a detailed synthesis protocol based on published literature.
Structure and Physicochemical Properties
Table 1: Structural Information
| Parameter | Value |
| IUPAC Name | 5-tert-butyl-1,2-thiazol-3-amine |
| Synonyms | This compound |
| CAS Number | 127024-28-6 |
| Molecular Formula | C₇H₁₂N₂S |
| SMILES | CC(C)(C)C1=CC(=NS1)N |
| Molecular Weight | 156.25 g/mol [1][2] |
Chemical Structure:
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | Not available | [1][2] |
| Boiling Point | Not available | [1][2] |
| Density | Not available | [1][2] |
| Solubility | Not available | |
| pKa | Not available |
The lack of empirical data for these fundamental properties suggests that this compound has not been extensively characterized. Predictive models could be employed to estimate these values, but such data should be used with caution and validated experimentally.
Synthesis
Experimental Protocol: A General Synthetic Approach
Based on general methods for the synthesis of 3-aminoisothiazoles, a plausible synthetic route is outlined below. This protocol is illustrative and would require optimization for this specific target molecule.
Reaction Scheme:
Step 1: Synthesis of Pivaloylthioacetamide
-
To a solution of pivaloylacetonitrile (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dioxane), add Lawesson's reagent (0.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pivaloylthioacetamide.
Step 2: Cyclization to 5-tert-butyl-1,2-thiazol-3-amine
-
Dissolve the pivaloylthioacetamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-tert-butyl-1,2-thiazol-3-amine.
Biological Activity and Mechanism of Action
There is a significant gap in the scientific literature regarding the specific biological activities of 5-tert-butyl-1,2-thiazol-3-amine. However, the isothiazole and aminothiazole scaffolds are present in numerous compounds with a wide range of biological activities.
-
Antimicrobial and Antifungal Activity: Isothiazolinones, a related class of compounds, are well-known for their potent antimicrobial and antifungal properties.[3][4] These compounds often act by disrupting essential cellular processes. It is plausible that 5-tert-butyl-1,2-thiazol-3-amine could exhibit similar activities.
-
Anticancer Activity: 2-Aminothiazole derivatives have been extensively investigated as potential anticancer agents.[5][6][7][8] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The presence of the aminothiazole-like core in the target molecule suggests that it could be a candidate for anticancer screening.
-
Enzyme Inhibition: The isothiazole ring can act as a bioisostere for other five-membered heterocycles found in biologically active molecules, potentially enabling it to interact with various enzyme active sites.
Without experimental data, any discussion of the mechanism of action or specific signaling pathways for this compound would be purely speculative. Further research is required to determine its biological profile.
Proposed Experimental Workflow for Biological Screening
For researchers interested in investigating the biological potential of this compound, a general screening workflow is proposed.
Conclusion and Future Directions
5-tert-butyl-1,2-thiazol-3-amine (CAS 127024-28-6) is a chemical entity with a structure that suggests potential for interesting biological activities. However, a thorough review of the available literature reveals a significant lack of fundamental physicochemical and biological data. The synthesis has been reported, providing a starting point for obtaining the compound for further studies.
Future research efforts should focus on:
-
Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa is essential for any further development.
-
Broad Biological Screening: A comprehensive screening against a panel of microbial strains and cancer cell lines would be a logical first step to identify any potential therapeutic applications.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the mechanism of action and the signaling pathways involved would be warranted.
The information presented in this guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this and related isothiazole derivatives. The clear gaps in knowledge highlight an opportunity for novel research and discovery in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vitro Antimicrobial Spectrum of Isothiazolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antimicrobial spectrum of isothiazolinone compounds. Due to the limited availability of specific data for 5-tert-butyl-3-isothiazolamine, this document focuses on the broader class of isothiazolinones, providing key data and methodologies relevant to understanding their antimicrobial properties. Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in various industrial and consumer products due to their potent and broad-spectrum antimicrobial activity.[1][2]
General Antimicrobial Activity
Isothiazolinones are effective against a wide range of microorganisms, including bacteria and fungi.[1] Their efficacy is attributed to their ability to rapidly inhibit microbial growth and metabolism.[3] The antimicrobial potency can be influenced by the specific chemical substitutions on the isothiazolinone ring. For instance, the presence of a chlorine atom, as in 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), has been shown to enhance biocidal activity compared to its non-chlorinated counterpart, 2-methyl-4-isothiazolin-3-one (MIT).[1]
Quantitative Antimicrobial Spectrum
The antimicrobial efficacy of isothiazolinones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for several common isothiazolinone derivatives against representative bacterial and fungal species.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Methylisothiazolinone (MIT) | Escherichia coli | 41 | [1] |
| Schizosaccharomyces pombe | 245 | [1] | |
| Chloromethylisothiazolinone (CMIT) | Escherichia coli | 0.5 | [1] |
| Schizosaccharomyces pombe | 2.6 | [1] | |
| Benzisothiazolinone (BIT) | Escherichia coli | Not Reported | [1] |
| Schizosaccharomyces pombe | Not Reported | [1] |
Mechanism of Action
The primary mechanism of antimicrobial action for isothiazolinones involves the disruption of essential enzymatic pathways within the microbial cell. The electron-deficient sulfur atom in the isothiazolinone ring readily reacts with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins.[1][4] This interaction leads to the formation of mixed disulfides, which inactivates critical enzymes involved in metabolism and cellular respiration, ultimately leading to cell death.[1][3]
Caption: Mechanism of action of isothiazolinones.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an isothiazolinone compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][5]
Materials
-
Test isothiazolinone compound
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) at 625 nm of 0.08 to 0.13 for bacteria. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Test Compound Dilutions
-
Prepare a stock solution of the isothiazolinone compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate or in tubes to create a range of concentrations.
Microtiter Plate Inoculation
-
Dispense 50 µL of the appropriate broth into each well of a sterile 96-well microtiter plate.
-
Add 50 µL of the corresponding antimicrobial dilution to each well, creating a final volume of 100 µL.
-
Inoculate each well (except for the sterility control) with 50 µL of the prepared microbial inoculum. The final volume in each well will be 150 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing broth and inoculum, but no antimicrobial agent.
-
Sterility Control: Wells containing broth only.
-
Incubation
-
Seal the microtiter plates or cover with a lid to prevent evaporation.
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
Interpretation of Results
-
Following incubation, examine the plates for visible turbidity. A button of growth at the bottom of the well indicates microbial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Experimental workflow for MIC determination.
Conclusion
Isothiazolinones represent a class of potent, broad-spectrum antimicrobial agents. Their mechanism of action, centered on the inactivation of essential microbial enzymes, makes them effective against a variety of bacteria and fungi. The standardized methodologies outlined in this guide provide a framework for the in vitro evaluation of their antimicrobial spectrum, which is a critical step in the research and development of new antimicrobial drugs and biocidal formulations. Further research is warranted to determine the specific antimicrobial profile of derivatives such as this compound.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
5-tert-butyl-3-isothiazolamine: A Scoping Review and Future Directions for Enzyme Inhibition
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
5-tert-butyl-3-isothiazolamine is a heterocyclic amine whose potential as a modulator of enzyme activity remains largely unexplored in publicly available scientific literature. However, the isothiazole core, and its bioisosteric relationship to other pharmacologically active five-membered heterocycles like thiazoles and isoxazoles, presents a compelling case for its investigation as a novel enzyme inhibitor. This technical whitepaper synthesizes the available chemical information for this compound, reviews the well-documented enzyme inhibitory activities of structurally related compounds, and proposes a strategic framework for the systematic evaluation of its therapeutic potential. By examining analogous compounds, we can infer potential targets and mechanisms, providing a rationale for its inclusion in future screening campaigns.
Introduction: The Untapped Potential of this compound
This compound is a small molecule with the molecular formula C₇H₁₂N₂S and a molecular weight of 156.25 g/mol .[1] While its synthesis and basic chemical properties are documented, a thorough review of scientific databases reveals a significant gap in our understanding of its biological activity. The broader class of isothiazoles and isothiazolinones are recognized for their potent antimicrobial and biocidal properties, which stem from their ability to interfere with essential microbial metabolic pathways.[2][3][4] This known bioactivity of the isothiazole scaffold, combined with the demonstrated success of analogous heterocyclic compounds in targeting specific human enzymes, positions this compound as a molecule of interest for novel drug discovery efforts.
This document serves as a guide for researchers by:
-
Establishing a scientific rationale for investigating this compound as an enzyme inhibitor based on the principle of bioisosterism.
-
Summarizing the quantitative enzyme inhibition data for structurally similar thiazole and isoxazole derivatives.
-
Proposing detailed experimental workflows for the initial screening and characterization of this compound's inhibitory potential.
A Bioisosteric Rationale: Learning from Structurally Related Inhibitors
Bioisosterism, the principle of substituting one atom or group with another that has similar physical or chemical properties to create a new molecule with similar biological activity, is a cornerstone of medicinal chemistry. The this compound molecule can be viewed as a bioisostere of highly active thiazole and isoxazole derivatives. The substitution of the sulfur atom's position within the ring (relative to the nitrogen atoms) can lead to nuanced changes in electronics, conformation, and hydrogen bonding potential, which in turn can fine-tune binding affinity and selectivity for enzyme targets.
The 5-tert-butyl-isoxazole Precedent: Potent Kinase Inhibition
A compelling case for investigating this compound stems from the discovery of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea, also known as AC220 or quizartinib. This compound, which features a 5-tert-butyl-isoxazole core, is a highly potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia (AML).[1] The structural similarity between the 5-tert-butyl-isoxazole and 5-tert-butyl-isothiazole moieties is striking, suggesting that the latter could also be accommodated within kinase active sites.
The Versatility of the Aminothiazole Scaffold
The aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. Derivatives have been shown to inhibit a wide array of enzymes, highlighting the scaffold's versatility. This suggests that the isomeric amino-isothiazole structure could exhibit a similarly broad, yet distinct, range of activities.
Table 1: Summary of Enzyme Inhibition by Aminothiazole and Related Derivatives
| Compound Class | Target Enzyme(s) | Reported Potency (Ki or IC50) | Reference |
|---|---|---|---|
| 2-Amino-4-arylthiazole Derivatives | Carbonic Anhydrase I (hCA I) | Ki = 0.008 ± 0.001 µM | [6] |
| 2-Amino-4-arylthiazole Derivatives | Carbonic Anhydrase II (hCA II) | Ki = 0.124 ± 0.017 µM | [6] |
| 2-Amino-4-arylthiazole Derivatives | Acetylcholinesterase (AChE) | Ki = 0.129 ± 0.030 µM | [6] |
| 2-Amino-4-arylthiazole Derivatives | Butyrylcholinesterase (BChE) | Ki = 0.083 ± 0.041 µM | [6] |
| Hydrazine-clubbed Thiazole Derivatives | Aldose Reductase (AR) | Ki = 5.47 ± 0.53 to 23.89 ± 1.46 nM | [7] |
| Hydrazine-clubbed Thiazole Derivatives | α-Glucosidase (α-GLY) | Ki = 1.76 ± 0.01 to 24.81 ± 0.15 µM | [7] |
| Thioxothiazolidinyl-acetamide Derivatives | Urease | IC50 = 1.473 to 9.274 µM | [4] |
| Thiazole-Thiazolidinone Derivatives | Urease | IC50 = 1.80 ± 0.80 µM (lead compound) | [8] |
| Thiazole-Thiazolidinone Derivatives | α-Glucosidase | IC50 = 3.61 ± 0.59 µM (lead compound) | [8] |
| Oxazolidinylthiazolidine Derivatives | NDM-1 (Metallo-β-lactamase) | Ki = 1.6 ± 0.6 µM | |
Proposed Experimental Protocols for Screening and Characterization
To systematically evaluate the enzyme inhibitory potential of this compound, a tiered screening approach is recommended. This workflow is designed to efficiently identify potential targets and subsequently characterize the mechanism of inhibition.
Tier 1: Broad Spectrum Screening Protocol
-
Objective: To identify potential enzyme targets for this compound from a broad, functionally diverse panel.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Panel: Utilize a commercial or in-house enzyme panel (e.g., kinases, proteases, phosphatases, metabolic enzymes).
-
Primary Assay:
-
Perform single-point assays in 384-well plates.
-
Final compound concentration: 10 µM.
-
Final DMSO concentration: ≤ 0.5%.
-
Incubate the compound with each enzyme according to the specific enzyme's protocol (typically 10-15 minutes at room temperature).
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).
-
Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
-
Hit Criteria: An enzyme is considered a "hit" if its activity is inhibited by ≥50% relative to the DMSO control.
Tier 2: IC50 Determination and Selectivity
-
Objective: To confirm the activity of hits and quantify their potency.
-
Methodology:
-
For each confirmed hit, perform a dose-response assay.
-
Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Run the enzyme assay as described in Tier 1 for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Counter-Screening: Test the compound against closely related enzymes to assess selectivity.
Tier 3: Mechanism of Action (MoA) Studies
-
Objective: To elucidate how the compound inhibits the enzyme.
-
Enzyme Kinetics:
-
Perform kinetic studies by varying the concentration of the substrate in the presence of different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the inhibition constant (Ki).
-
Hypothetical Signaling Pathway Involvement
Given the potent inhibition of the FLT3 kinase by the bioisosteric 5-tert-butyl-isoxazole derivative, it is plausible that this compound could also target protein kinases. As an example, the FLT3 signaling pathway, critical in hematopoietic cell proliferation and survival, is presented below. A hypothetical inhibitor would block the initial phosphorylation event, abrogating downstream signals.
References
- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles [ouci.dntb.gov.ua]
- 4. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment | Semantic Scholar [semanticscholar.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Exploratory Screening of 5-tert-butyl-3-isothiazolamine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the initial exploratory screening of the bioactivity of 5-tert-butyl-3-isothiazolamine. Due to the limited publicly available data on this specific compound, this document outlines a series of recommended experimental protocols and data presentation formats based on the known biological activities of the broader isothiazolinone class of compounds. Isothiazolinones are recognized for their antimicrobial properties, which are attributed to their ability to inhibit essential microbial enzymes through interaction with thiol groups.[1] This guide details methodologies for assessing antimicrobial efficacy, cytotoxicity against mammalian cell lines, and potential enzyme inhibition, providing a foundational roadmap for researchers to elucidate the bioactivity profile of this compound.
Introduction
Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in various industrial and consumer products due to their potent antimicrobial activity against bacteria and fungi.[1] The core mechanism of action for isothiazolinones involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic biological thiols, such as the cysteine residues in the active sites of enzymes. This interaction leads to the formation of disulfide bonds, causing irreversible enzyme inhibition and subsequent microbial cell death.
This compound is a derivative of the isothiazolinone core structure. The presence of the bulky tert-butyl group may influence its physicochemical properties, such as lipophilicity and steric hindrance, which in turn could modulate its biological activity, target specificity, and toxicity profile. This guide presents a structured approach to systematically investigate these aspects.
Proposed Screening Strategy
A tiered screening approach is recommended to efficiently evaluate the bioactivity of this compound. The initial phase focuses on broad-spectrum antimicrobial activity and general cytotoxicity, followed by more specific assays to probe its mechanism of action.
Caption: Proposed experimental workflow for screening the bioactivity of this compound.
Data Presentation: Hypothetical Bioactivity Profile
The following tables present a hypothetical summary of quantitative data for the exploratory screening of this compound. These tables are intended to serve as templates for organizing experimental results.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | 16 | 32 |
| Bacillus subtilis | ATCC 6633 | 8 | 16 |
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Fungi | |||
| Candida albicans | ATCC 10231 | 16 | 64 |
| Aspergillus niger | ATCC 16404 | 32 | 128 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | Assay |
| HEK293 | Human Embryonic Kidney | > 100 | MTT |
| HepG2 | Human Hepatocellular Carcinoma | 75.2 | MTT |
| A549 | Human Lung Carcinoma | 88.5 | MTT |
| HaCaT | Human Keratinocyte | 65.8 | LDH |
IC50: Half-maximal Inhibitory Concentration.
Table 3: In Vitro Enzyme Inhibition Profile of this compound
| Enzyme | Source | IC50 (µM) |
| Papain | Carica papaya | 12.5 |
| Cysteine Protease Mix | Bacterial | 25.8 |
| Glutathione Reductase | Human | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted as needed.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant microorganisms.
Protocol:
-
Preparation of Inoculum: Grow microbial cultures in appropriate broth overnight at 37°C (bacteria) or 30°C (fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
MBC/MFC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assays
Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines.
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm. The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with detergent).
Enzyme Inhibition Assay (Thiol-Reactive Enzymes)
Objective: To assess the inhibitory activity of this compound against enzymes known to be sensitive to thiol-reactive compounds.
Protocol (Example with Papain):
-
Enzyme and Substrate Preparation: Prepare a solution of papain and a stock solution of a suitable substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE).
-
Inhibition Assay: In a 96-well plate, pre-incubate papain with various concentrations of this compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time at a specific wavelength.
-
IC50 Determination: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value from the dose-response curve.
Proposed Mechanism of Action and Signaling Pathways
Based on the known reactivity of isothiazolinones, the primary mechanism of action of this compound is likely the covalent modification of cysteine residues in microbial enzymes. This leads to the disruption of critical metabolic pathways.
Caption: Proposed mechanism of action for this compound.
Further investigation into the specific signaling pathways affected in mammalian cells upon exposure to this compound could involve transcriptomic and proteomic analyses to identify differentially expressed genes and proteins involved in cellular stress responses, apoptosis, and inflammation.
Conclusion
This technical guide provides a foundational framework for the systematic bioactivity screening of this compound. The proposed experimental protocols and data presentation formats are designed to facilitate a comprehensive initial assessment of its antimicrobial, cytotoxic, and enzyme-inhibitory properties. The findings from these exploratory studies will be crucial for guiding further research and development of this compound for potential therapeutic or biocidal applications. It is imperative to conduct these experiments to generate empirical data, as the information presented herein is based on the general characteristics of the isothiazolinone class and awaits specific validation for this compound.
References
Methodological & Application
Application Notes and Protocols for the Detection of 5-tert-butyl-3-isothiazolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-butyl-3-isothiazolamine is a heterocyclic organic compound containing an isothiazole ring substituted with a tert-butyl group and an amine group. While specific analytical methods for this particular compound are not widely published, its structural similarity to other isothiazolinone biocides allows for the adaptation of established analytical techniques. This document provides detailed proposed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a potential metabolic pathway related to the tert-butyl group is discussed.
Chemical Information
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₁₂N₂S | [1] |
| Molecular Weight | 156.25 g/mol | [1] |
| Structure | (Structure to be inferred from name) | - |
Proposed Analytical Methods
The following protocols are proposed based on established methods for the analysis of other isothiazolinones and related compounds.[2][3][4][5][6] Method validation, including determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, is required for the specific application.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective technique suitable for the trace analysis of isothiazolinones in various matrices.[2][3][6]
1. Sample Preparation (General Protocol)
A generic sample preparation workflow is outlined below. The specific steps may need optimization depending on the sample matrix (e.g., environmental water, pharmaceutical formulation, cosmetic product).
Caption: General sample preparation workflow for HPLC-MS/MS analysis.
Experimental Protocol:
-
Extraction from Liquid Samples (e.g., Water, Formulations):
-
Acidify the sample (e.g., with formic acid).
-
For complex matrices, perform Solid-Phase Extraction (SPE) using a suitable sorbent (e.g., C18 or a polymeric sorbent).[5]
-
Condition the SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Extraction from Solid/Semi-solid Samples (e.g., Creams, Adhesives):
-
Homogenize the sample.
-
Perform ultrasonic extraction with a suitable solvent (e.g., methanol, acetonitrile, or a mixture).[6]
-
Centrifuge the extract to separate solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
2. HPLC-MS/MS Instrumentation and Conditions (Proposed)
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity or equivalent[7] |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in water[7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[7] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be: 0-0.5 min 5% B, 0.5-5 min ramp to 98% B, 5-6 min hold at 98% B, followed by re-equilibration.[7] |
| Flow Rate | 0.45 mL/min[7] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 5-20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard of this compound. The precursor ion would be the protonated molecule [M+H]⁺ (m/z 157.08). Product ions would result from the fragmentation of the precursor. |
| Source Temperature | ~350 °C |
| Gas Flow (Nebulizer, Heater) | To be optimized for the specific instrument. |
3. Quantitative Data Summary (Typical for Isothiazolinone Analysis)
The following table summarizes typical performance data for the analysis of isothiazolinones by HPLC-MS/MS. These values should be experimentally determined for this compound.
| Parameter | Typical Value Range | Source |
| Linearity (R²) | > 0.99 | [3] |
| LOD | 0.0002 - 0.025 mg/L | [3][6] |
| LOQ | 0.004 - 0.020 mg/L | [6] |
| Recovery | 80 - 115% | [3][6] |
| Precision (RSD) | < 15% | [3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For some isothiazolinones, derivatization may be necessary to improve volatility and chromatographic performance.[5]
1. Sample Preparation and Derivatization (Proposed)
Caption: General sample preparation workflow for GC-MS analysis.
Experimental Protocol:
-
Extraction:
-
Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or ultrasonic extraction.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume.
-
-
Derivatization (if necessary):
-
The primary amine group in this compound may require derivatization to improve peak shape and thermal stability.
-
A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.
-
The reaction is typically carried out by heating the extract with the derivatizing agent.
-
2. GC-MS Instrumentation and Conditions (Proposed)
| Parameter | Recommended Condition |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C). A typical program could be: 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Mass Spectrometer | Single quadrupole or ion trap mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
| SIM Ions | To be determined from the mass spectrum of the analyte (or its derivative). Characteristic ions for the tert-butyl group (m/z 57) and fragments of the isothiazole ring would be expected. |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
3. Quantitative Data Summary (Typical for Isothiazolinone Analysis)
The following table summarizes typical performance data for the analysis of isothiazolinones by GC-MS. These values should be experimentally determined for this compound.
| Parameter | Typical Value Range | Source |
| Linearity (R²) | > 0.99 | [8] |
| LOD | 0.004 - 0.15 µg/mL | [8] |
| LOQ | 0.018 - 0.050 µg/mL | [8] |
| Recovery | 90 - 100% | [8] |
| Precision (RSD) | < 6% | [8] |
Potential Metabolic Pathway
While no specific signaling pathways for this compound have been documented in the searched literature, the metabolism of the tert-butyl group is a well-studied area in drug development.[9] The tert-butyl group can undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of hydroxylated and further oxidized metabolites.
Caption: Proposed metabolic pathway of the tert-butyl group.
This metabolic transformation is significant as it can alter the biological activity and clearance of the parent compound. The formation of more polar metabolites facilitates their excretion from the body. Understanding these pathways is crucial in drug development to assess the pharmacokinetic profile and potential for drug-drug interactions.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. eeer.org [eeer.org]
- 3. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. hyphadiscovery.com [hyphadiscovery.com]
Application Note: Quantification of Isothiazolinones in Various Matrices by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazolinones are a class of highly effective, broad-spectrum biocides used as preservatives in a wide range of industrial and consumer products, including cosmetics, adhesives, paints, and cleaning agents.[1][2] Common isothiazolinones include 2-methyl-4-isothiazolin-3-one (MIT), 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), 1,2-benzisothiazolin-3-one (BIT), and 2-octyl-4-isothiazolin-3-one (OIT).[1] Due to their potential to cause skin sensitization and allergic contact dermatitis, regulatory bodies worldwide have set strict limits on their concentrations in various products.[3][4] Consequently, sensitive and selective analytical methods are crucial for monitoring isothiazolinone levels to ensure product safety and regulatory compliance.[3] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful technique for the determination of isothiazolinones due to its high sensitivity, selectivity, and applicability to non-volatile compounds.[5][6]
This application note provides a detailed protocol for the simultaneous quantification of six common isothiazolinones (MIT, CMIT, BIT, OIT, DCOIT, and MBIT) in diverse matrices using HPLC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the HPLC-MS/MS analysis of various isothiazolinones compiled from validated methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| MIT | Cosmetics | 0.054 µg/mL | 0.163 µg/mL | [7] |
| CMIT | Cosmetics | 0.040 µg/mL | 0.119 µg/mL | [7] |
| MIT | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | |
| CMIT | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [5] |
| BIT | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [5] |
| OIT | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [5] |
| DCOIT | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [5] |
| MBIT | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [5] |
| MIT | Cigarette Accessories | 0.5 ng/mL | - | |
| CMIT | Cigarette Accessories | 0.5 ng/mL | - | [1] |
| BIT | Cigarette Accessories | 0.1 ng/mL | - | [1] |
| MIT | Wet Wipes | 0.011 mg/kg | - | [8] |
| CMIT | Wet Wipes | 0.011 mg/kg | - | [8] |
| BIT | Wet Wipes | 0.034 mg/kg | - | [8] |
| OIT | Wet Wipes | 0.025 mg/kg | - | [8] |
| MIT | Liquid Detergents | 0.57 mg/kg | - | [8] |
| CMIT | Liquid Detergents | 0.57 mg/kg | - | [8] |
| BIT | Liquid Detergents | 1.5 mg/kg | - | [8] |
| OIT | Liquid Detergents | 1.1 mg/kg | - | [8] |
Table 2: Linearity and Recovery
| Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r²) | Recovery (%) | Reference |
| MIT, CMIT, BIT, OIT, DCOIT, MBIT | Water-based Adhesives | 0.010 - 1.0 mg/L | > 0.99 | 81.5 - 107.3 | |
| MIT, CMIT | Cigarette Accessories | 0.5 - 500 ng/mL | > 0.99 | 80 - 120 | |
| BIT | Cigarette Accessories | 0.1 - 500 ng/mL | > 0.99 | 80 - 120 | [1] |
| MIT, CMIT, BIT, OIT | Consumer Products | - | > 0.9980 | > 80% (except MIT ~60%) | [9] |
| MIT, CMIT, OIT, DCOIT, BIT | Liquid Detergents | - | 0.9992 - 1.0 | 92.73 - 109.92 | [10] |
| MIT, CMIT | Cosmetics | 0.15 - 5.8 ppm (MIT), 0.44 - 17.43 ppm (CMIT) | > 0.999 | 90 - 106 | [11] |
Experimental Protocol
This protocol provides a general framework for the analysis of isothiazolinones. Optimization may be required for specific matrices.
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of each isothiazolinone (e.g., MIT, CMIT, BIT, OIT, DCOIT, MBIT) at a concentration of 1000 µg/mL in methanol.[10] Store at -18°C in the dark.[6]
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with methanol or an appropriate solvent mixture to achieve a desired concentration range (e.g., 0.010 to 2.000 mg/L).[6]
Sample Preparation
The choice of sample preparation method depends on the matrix.
-
For Water-Based Adhesives:
-
For Cigarette Accessories (e.g., water-based glue):
-
Weigh 0.3 g of the sample into a conical flask.[1]
-
Disperse with 5 mL of water, then add 20 mL of methanol.[1]
-
Perform ultrasonic extraction for 30 minutes.[1]
-
Centrifuge the extract at 10,000 r/min for 10 minutes.[1]
-
Take a 1 mL aliquot of the supernatant, add internal standard if used, and dilute to a final volume of 10 mL.[1]
-
-
For Cosmetics (Creams and Lotions):
-
For Liquid Detergents:
-
Weigh approximately 1.0 g of the liquid detergent into a 10 mL tube.[10]
-
Dilute to volume with methanol.[10]
-
Mix by vortexing and then place in an ultrasonic cleaner for 20 minutes at 30°C.[10]
-
Centrifuge the solution for 5 minutes.[2]
-
Filter the extraction solution through a 0.45 µm organic filter membrane.[2]
-
HPLC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC System | UPLC™ system or equivalent[3] | ExionLC AD system[1] | Agilent 1200 series HPLC[8] |
| Column | Waters Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.7 µm)[3] | Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[1] | Hypersil gold C18 (4.6 mm x 250 mm, 5 µm)[8] |
| Column Temp. | 30 °C[3] | - | - |
| Mobile Phase A | 0.1% formic acid in deionized water[3] | 0.1% formic acid in water[1] | 50% MeOH in water[8] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[3] | 0.1% formic acid in acetonitrile[1] | Methanol[8] |
| Flow Rate | 0.2 mL/min[3] | 0.4 mL/min[1] | 0.35 - 0.6 mL/min[8] |
| Injection Vol. | 1 µL[3] | 5 µL[1] | 10 µL[8] |
| Gradient | Detailed gradient available[3] | 3% B for 3 min, ramp to 80% B over 2 min, hold for 0.1 min, return to 3% B over 1.9 min[1] | 50% B for 11 min, increase to 70% B until 15 min, hold until 38 min[8] |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition 1 | Condition 2 |
| Mass Spectrometer | Triple quadrupole mass spectrometer[3] | QTRAP 4500 system[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] | Positive Electrospray Ionization (ESI)[1] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.7 kV[3] | 5500 V (Ionization Voltage)[1] |
| Ion Source Temp. | - | 550°C[1] |
| Curtain Gas | - | 20 psi[1] |
| Collision Gas | - | 9 psi (CAD)[1] |
| Nebulizing Gas (GS1) | - | 550 psi[1] |
| Auxiliary Gas (GS2) | - | 55 psi[1] |
Table 5: MRM Transitions for Isothiazolinones
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| MIT | 116.0 | 99.0 | 101.0 | [12] |
| CMIT | 150.0 | 135.0 | 87.0 | [13] |
| BIT | 152.0 | 135.1 | 108.0 | [5] |
| OIT | 214.1 | 113.1 | 57.1 | [5] |
| DCOIT | 282.0 | 225.0 | 198.0 | [5] |
| MBIT | 166.0 | 151.0 | 123.0 | [5] |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the quantification of isothiazolinones by HPLC-MS/MS.
Caption: HPLC-MS/MS workflow for isothiazolinone analysis.
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the simultaneous quantification of multiple isothiazolinones in a variety of complex matrices. The detailed protocol and performance data serve as a valuable resource for researchers, scientists, and quality control professionals in ensuring product safety and regulatory adherence. The adaptability of the sample preparation and chromatographic conditions allows for the application of this method to a wide range of sample types.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and detection of methylisothiazolinone and chloromethylisothiazolinone in cosmetics by UPLC-MS/MS -Analytical Science and Technology [koreascience.kr]
- 8. eeer.org [eeer.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Analysis of Isothiazolinones in Environmental and Industrial Samples by Gas Chromatography-Mass Spectrometry
Introduction
Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides and preservatives in a variety of industrial and consumer products, including paints, adhesives, cosmetics, and water treatment solutions.[1] Due to their potential for skin sensitization and environmental persistence, there is a growing need for sensitive and reliable analytical methods to monitor their presence in various matrices. Gas chromatography-mass spectrometry (GC-MS) offers a robust and specific technique for the identification and quantification of isothiazolinones.[2][3] This application note details the analytical protocols for the determination of five common isothiazolinones: 2-methyl-3-isothiazolinone (MI), 5-chloro-2-methyl-3-isothiazolinone (CMI), 1,2-benzisothiazolinone (BIT), 2-octyl-3-isothiazolinone (OI), and 4,5-dichloro-2-octyl-3-isothiazolinone (DCOI).
While high-performance liquid chromatography (HPLC) is more commonly used for isothiazolinone analysis, GC-MS provides a suitable alternative, particularly for less polar derivatives or when derivatization is employed to enhance volatility and thermal stability.[1][2][4]
Principle
This method involves the extraction of isothiazolinones from the sample matrix, followed by derivatization (if necessary) to improve their chromatographic properties. The derivatized or underivatized analytes are then separated by gas chromatography and detected by a mass spectrometer. Quantification is typically performed using an internal standard method in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]
Experimental Protocols
Protocol 1: Analysis of Isothiazolinones in Environmental Waters
This protocol is based on the method described for the analysis of isothiazolinones in surface water, groundwater, and drinking water.[2][6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Filter water samples through a 0.45 µm glass fiber filter to remove particulate matter. Due to the limited stability of isothiazolinones, samples should be stored at 4°C and analyzed as soon as possible.[2][6]
-
SPE Cartridge Conditioning: Use a mixed-mode SPE cartridge (e.g., polymeric and RP-C18). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the retained analytes with 5 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[7]
2. Derivatization (for BIT)
-
To improve the chromatographic performance of 1,2-benzisothiazolinone (BIT), derivatization is recommended.[2][6]
-
Add 50 µL of a freshly prepared diazomethane solution in ether to the concentrated extract.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Remove the excess diazomethane under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Protocol 2: Analysis of Isothiazolinones in Water-Based Adhesives
This protocol is adapted from a method for the determination of isothiazolinones in water-based cigarette adhesive.[5]
1. Sample Preparation: Ultrasonic Extraction
-
Sample Weighing: Accurately weigh 1.0 g of the adhesive sample into a 15 mL centrifuge tube.
-
Internal Standard Addition: Spike the sample with an appropriate internal standard.
-
Extraction: Add 10 mL of dichloromethane to the tube.
-
Ultrasonication: Extract the sample for 30 minutes in an ultrasonic bath.[5]
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
-
Collection: Carefully collect the dichloromethane supernatant.
2. Derivatization (Silylation)
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: As in Protocol 1.
-
Column: As in Protocol 1.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 290°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: As in Protocol 1.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).[5]
Quantitative Data
The following tables summarize the quantitative data for the analysis of five isothiazolinones.
Table 1: Quantitative Data for Isothiazolinones in Environmental Waters [2][6]
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (µg/L) | LOQ (µg/L) |
| MI | ||||||
| CMI | 0.01 - 0.1 | |||||
| BIT (derivatized) | 0.01 - 0.1 | |||||
| OI | 0.01 - 0.1 | |||||
| DCOI | 0.01 - 0.1 |
*Detailed retention times and m/z values were not available in the provided search results and should be determined experimentally.
Table 2: Quantitative Data for Isothiazolinones in Water-Based Adhesives [5]
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) |
| MI | 0.15 | 0.050 | 0.40 - 16.00 | 0.9973 - 0.9997 | 90.1 - 99.1 | ||||
| CMI | 0.004 | 0.018 | 0.40 - 16.00 | 0.9973 - 0.9997 | 90.1 - 99.1 | ||||
| BIT | 0.40 - 16.00 | 0.9973 - 0.9997 | 90.1 - 99.1 | ||||||
| OI | 0.40 - 16.00 | 0.9973 - 0.9997 | 90.1 - 99.1 | ||||||
| DCOI | 0.40 - 16.00 | 0.9973 - 0.9997 | 90.1 - 99.1 |
*Detailed retention times and m/z values were not available in the provided search results and should be determined experimentally.
Visualizations
Caption: Workflow for GC-MS analysis of isothiazolinones in water.
Caption: Workflow for GC-MS analysis of isothiazolinones in adhesives.
Conclusion
The described GC-MS methods provide a reliable and sensitive approach for the quantification of isothiazolinones in environmental and industrial matrices. Proper sample preparation, including extraction and derivatization where necessary, is crucial for achieving accurate results. The use of selected ion monitoring (SIM) mode enhances the specificity and sensitivity of the analysis, allowing for detection at low µg/L to µg/mL levels. These protocols can be adapted and validated for other sample matrices where isothiazolinone contamination is a concern.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
Synthetic Route for 5-tert-butyl-3-isothiazolamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a proposed synthetic route to obtain 5-tert-butyl-3-isothiazolamine, a valuable building block in medicinal chemistry and drug development. The synthesis is designed as a two-step process, commencing with the readily available starting material, pivaloylacetonitrile.
Synthetic Pathway Overview
The proposed synthetic route involves two key transformations:
-
Synthesis of the Intermediate: Formation of 3-amino-4,4-dimethyl-2-pentenenitrile from pivaloylacetonitrile.
-
Cyclization to Isothiazole: Reaction of the intermediate with a sulfur donor to yield the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-amino-4,4-dimethyl-2-pentenenitrile (Intermediate)
This protocol is adapted from analogous syntheses of β-enaminonitriles.
Materials:
-
Pivaloylacetonitrile (1.0 eq)
-
Ammonia (gas or solution in an organic solvent)
-
Titanium tetrachloride (TiCl4) (as catalyst)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve pivaloylacetonitrile in the anhydrous organic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add titanium tetrachloride to the stirred solution.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield and Characterization:
Yields for this type of reaction are typically in the range of 70-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Synthesis of this compound (Final Product)
This protocol is based on the cyclization of enamines with sulfur dichloride.
Materials:
-
3-amino-4,4-dimethyl-2-pentenenitrile (1.0 eq)
-
Sulfur dichloride (SCl₂)
-
Anhydrous, non-protic organic solvent (e.g., dichloromethane, chloroform)
-
A weak base (e.g., pyridine, triethylamine)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the 3-amino-4,4-dimethyl-2-pentenenitrile intermediate in the anhydrous solvent.
-
Add the weak base to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of sulfur dichloride in the same solvent from the dropping funnel. A color change is expected.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield and Characterization:
The yield of this cyclization can vary. The final product should be thoroughly characterized by melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its identity and purity.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Pivaloylacetonitrile | C₇H₁₁NO | 125.17 | Solid | 68-71 | 125-126 (at 22 mmHg) |
| This compound | C₇H₁₂N₂S | 156.25 | Solid | Not reported | Not reported |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: The proposed synthetic route and protocols are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should exercise all necessary safety precautions and perform small-scale trials to optimize reaction conditions before scaling up. The characterization data for the final product is not yet reported in the literature and will need to be determined experimentally.
Uncharted Territory: The Research Landscape of 5-tert-butyl-3-isothiazolamine
Despite a comprehensive review of available scientific literature, specific research applications, biological activity data, and established experimental protocols for the chemical compound 5-tert-butyl-3-isothiazolamine remain undefined. This particular molecule is listed in chemical synthesis databases, but detailed information regarding its use as a research chemical, its mechanism of action, or any quantitative biological data has not been published.
While information on this compound is not available, the broader class of isothiazoles and their derivatives are a subject of significant scientific interest, primarily for their potent biological activities. This document provides an overview of the known applications and methodologies for related compounds, which may serve as a foundational guide for researchers investigating novel isothiazole derivatives.
The Isothiazole Scaffold: A Hub of Biological Activity
Isothiazole-containing compounds are recognized for a wide range of biological effects, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The isothiazolinone subgroup, in particular, is widely utilized as biocides and preservatives in various industrial and commercial products. Their antimicrobial efficacy often stems from their ability to interfere with microbial protein and nucleic acid synthesis.
A notable example of a research application for a related compound involves a series of phenylthiazoles with a tert-butyl side chain. These compounds have been synthesized and evaluated for their antibacterial activity against multidrug-resistant bacterial pathogens.
Application Note: Phenylthiazoles with a Tert-Butyl Moiety as Antibacterial Agents
Research into phenylthiazole derivatives bearing a tert-butyl group has identified promising candidates for combating antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings:
-
Antibacterial Potency: Several derivatives have demonstrated significant antibacterial activity against MRSA and vancomycin-resistant staphylococcal and enterococcal species.
-
Bactericidal Action: Select compounds exhibit rapid bactericidal activity.
-
Anti-Biofilm Properties: These derivatives have shown a remarkable ability to disrupt mature biofilms produced by MRSA.
-
Metabolic Stability: The inclusion of the tert-butyl group appears to confer metabolic stability, with a biological half-life exceeding six hours.
Quantitative Data Summary
The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency. The following table summarizes the MIC values for selected phenylthiazole derivatives against a strain of MRSA.
| Compound Derivative | Minimum Inhibitory Concentration (MIC) in µg/mL against MRSA |
| 5 | 6.25 |
| 19 | ≤ 1.2 |
| 23 | ≤ 1.2 |
| 26 | ≤ 1.2 |
| 29 | Inactive |
Note: This data is for phenylthiazole derivatives and NOT for this compound.
Experimental Protocols: A General Framework for Antibacterial Screening
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a bacterial strain. This protocol is provided as a general guideline and would require optimization for specific compounds and bacterial strains.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (e.g., a novel isothiazole derivative)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select several colonies of the target bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted test compound. b. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
Visualizing Research Workflows
The following diagrams illustrate generalized workflows relevant to the study of novel chemical compounds in a research setting.
Application Notes and Protocols: Testing the Biocidal Efficacy of Isothiazolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazolinones are a class of heterocyclic organic compounds widely utilized as biocides in a variety of industrial and consumer products due to their broad-spectrum antimicrobial activity.[1][2] Their mechanism of action involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to a loss of viability.[2] This is achieved through the disruption of metabolic pathways by inhibiting key dehydrogenase enzymes.[2] This document provides detailed protocols for evaluating the biocidal efficacy of isothiazolinones, presents quantitative data for comparison, and illustrates the experimental workflow.
Mechanism of Action
Isothiazolinones act as electrophilic agents, reacting with thiol groups on critical enzymes and proteins within microbial cells. This leads to the formation of disulfide bonds, inactivating essential biomolecules and disrupting vital metabolic processes such as cellular respiration and ATP generation, ultimately resulting in cell death.[1]
Data Presentation: Quantitative Efficacy of Isothiazolinones
The biocidal efficacy of isothiazolinones can be quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the efficacy of various isothiazolinones against common bacteria and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Bacteria
| Isothiazolinone Derivative | Test Organism | MIC (ppm) | Reference |
| CMIT/MIT | Pseudomonas aeruginosa | 1.25 | [3] |
| CMIT/MIT | Pseudomonas fluorescens | 1.25 | [3] |
| CMIT/MIT | Mixed-community sump culture | 1.25 | [3] |
| CMIT/MIT | Sulfate-Reducing Bacteria (SRB) | 1-6 | [4] |
| DCMIT | Alternaria alternata | 2.1 | [5] |
| DCMIT | Aspergillus niger | 2.1 | [5] |
| DCMIT | Penicillium citrinum | 1.1 | [5] |
| DCMIT | Chaetomium globosum | 1.1 | [5] |
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Isothiazolinones against Fungi
| Isothiazolinone Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| MI | Aspergillus niger | 100 ± 20 | >500 | [6] |
| MCI | Aspergillus niger | 0.7 ± 0.1 | 1.0 ± 0.2 | [6] |
| MCI/MI | Aspergillus niger | 1.0 ± 0.2 | 1.5 ± 0.3 | [6] |
| OIT | Aspergillus niger | 0.05 ± 0.01 | 0.1 ± 0.02 | [6] |
| DCOIT | Aspergillus niger | 0.1 ± 0.02 | 0.2 ± 0.04 | [6] |
| MI | Saccharomyces cerevisiae | 50 ± 10 | >500 | [6] |
| MCI | Saccharomyces cerevisiae | 1.5 ± 0.3 | 2.0 ± 0.4 | [6] |
| MCI/MI | Saccharomyces cerevisiae | 2.0 ± 0.4 | 3.0 ± 0.6 | [6] |
| OIT | Saccharomyces cerevisiae | 0.56 ± 0.10 | 1.0 ± 0.2 | [6] |
| DCOIT | Saccharomyces cerevisiae | 0.3 ± 0.06 | 0.6 ± 0.1 | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an isothiazolinone that inhibits the visible growth of a microorganism.
Materials:
-
Isothiazolinone stock solution
-
Test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, Candida albicans)
-
Appropriate sterile growth medium (e.g., Tryptone Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Microorganism Inoculum: Culture the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Prepare serial twofold dilutions of the isothiazolinone stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted isothiazolinone and to a growth control well (containing only medium and inoculum). Include a sterility control well with medium only.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Determine MIC: The MIC is the lowest concentration of the isothiazolinone at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.[7][8]
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an isothiazolinone that results in a 99.9% reduction in the initial microbial inoculum.
Materials:
-
Results from the MIC test
-
Sterile agar plates (e.g., Tryptone Soy Agar, Sabouraud Dextrose Agar)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC test.
-
Plating: Spot-plate the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism for 24-48 hours.
-
Determine MBC: The MBC is the lowest concentration of the isothiazolinone that results in no colony formation on the agar plate, indicating a 99.9% or greater kill of the initial inoculum.[7]
Suspension Test for Bactericidal Activity (Based on EN 13727)
This protocol evaluates the bactericidal activity of a chemical disinfectant under conditions simulating practical use.[9][10][11]
Materials:
-
Isothiazolinone test solution
-
Test bacterial suspension (e.g., P. aeruginosa, S. aureus, E. hirae, E. coli)
-
Interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions)
-
Neutralizer solution
-
Water bath
-
Sterile pipettes and tubes
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare the test bacterial suspension and adjust its concentration. Prepare the isothiazolinone test solution at the desired concentration.
-
Test Mixture: In a sterile tube, mix the interfering substance with the bacterial suspension.
-
Exposure: Add the isothiazolinone test solution to the mixture of bacteria and interfering substance. Start a timer for the specified contact time (e.g., 1, 5, 15, 30, or 60 minutes). Maintain the mixture at the specified temperature in a water bath.
-
Neutralization: At the end of the contact time, transfer a specific volume of the test mixture to a tube containing a neutralizer to stop the biocidal action.
-
Enumeration of Survivors: After a short neutralization time, perform serial dilutions of the neutralized sample and plate them onto agar plates.
-
Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFUs).
-
Calculation: Calculate the reduction in viable counts. A log reduction of ≥ 5 is typically required for a product to pass this test for general disinfection claims.[9]
Visualizations
Experimental Workflow for Biocidal Efficacy Testing
Caption: Workflow for assessing the biocidal efficacy of isothiazolinones.
Mechanism of Action of Isothiazolinones
Caption: Simplified mechanism of isothiazolinone biocidal action.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. EN 13727:2012+A2:2015 - Viroxy [viroxylabs.com]
- 11. EN 13727: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity in the medical area - Situ Biosciences [situbiosciences.com]
5-tert-butyl-3-isothiazolamine as a reference standard in drug impurity analysis.
Introduction
The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. Regulatory bodies worldwide mandate the identification and quantification of impurities. Reference standards play a pivotal role in this process, providing a benchmark against which impurities are measured. This application note explores the potential use of 5-tert-butyl-3-isothiazolamine as a reference standard in drug impurity analysis.
This compound is a heterocyclic compound with the molecular formula C₇H₁₂N₂S and a molecular weight of 156.25 g/mol . While isothiazolinones are broadly recognized for their biocidal properties, the application of specific derivatives like this compound as pharmaceutical reference standards is an emerging area of interest. This document provides a foundational framework for its characterization and use in analytical methodologies.
Physicochemical Properties
A well-characterized reference standard is essential for accurate analytical measurements. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂S | [1] |
| Molecular Weight | 156.25 g/mol | [1] |
| Appearance | To be determined | - |
| Melting Point | To be determined | - |
| Boiling Point | To be determined | - |
| Solubility | To be determined | - |
Note: Comprehensive characterization of the reference standard, including spectroscopic data (¹H NMR, ¹³C NMR, MS, IR), is required to confirm its identity and purity.
Rationale for Use as a Reference Standard
The structural features of this compound may make it a relevant impurity or a suitable internal standard in the synthesis of certain active pharmaceutical ingredients (APIs). Its potential utility stems from:
-
Structural Alert: The isothiazole ring is a heterocyclic moiety that can be present as a synthetic intermediate or a degradation product.
-
Chromatographic Behavior: The presence of both a polar amine group and a non-polar tert-butyl group suggests it will exhibit distinct retention characteristics in reversed-phase chromatography, allowing for good separation from the API and other impurities.
A logical workflow for establishing this compound as a reference standard is outlined below.
Experimental Protocols
The following sections outline generalized protocols for the analysis of impurities using this compound as a reference standard. These protocols are based on common practices for small molecule analysis and should be optimized for the specific drug product and impurity profile.
Preparation of Standard Solutions
Objective: To prepare accurate concentrations of the this compound reference standard for calibration and quantification.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile/water mixture) and dilute to volume.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution to prepare a series of working standards at concentrations relevant to the expected impurity levels (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Use the same diluent as for the sample preparation.
-
High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop a robust HPLC method for the separation and quantification of this compound from the API and other potential impurities.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized (e.g., 5-95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 220 nm (or other appropriate wavelength) |
Method Validation Parameters (based on ICH Q2(R1)):
-
Specificity: Demonstrate that the peak for this compound is well-resolved from the API and other impurities.
-
Linearity: Establish a linear relationship between the concentration of the standard and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
The logical flow of the analytical process is depicted below.
Data Presentation and Interpretation
Quantitative data from the analysis should be summarized in a clear and concise format.
Table 1: Example Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15.2 |
| 0.5 | 78.5 |
| 1.0 | 155.3 |
| 5.0 | 760.1 |
| 10.0 | 1525.8 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Example Impurity Analysis Results
| Sample ID | API Concentration (mg/mL) | This compound Peak Area | Calculated Concentration (µg/mL) | Impurity (%) |
| Batch A | 10.0 | 45.7 | 0.30 | 0.003 |
| Batch B | 10.0 | 62.1 | 0.41 | 0.004 |
| Batch C | 10.0 | Not Detected | < LOQ | < LOQ |
Conclusion
The use of a well-characterized this compound reference standard is crucial for the accurate quantification of this potential impurity in pharmaceutical materials. The protocols outlined in this application note provide a general framework for the qualification of the reference standard and the development and validation of a suitable analytical method. Adherence to these principles will ensure reliable impurity profiling and contribute to the overall quality and safety of the drug product. Further studies are required to establish specific analytical procedures for different drug matrices.
References
Application of 5-tert-butyl-3-isothiazolamine in Material Preservation: A Guide Based on Isothiazolinone Chemistry
Introduction to Isothiazolinone Biocides in Material Preservation
Isothiazolinones are a class of heterocyclic organic compounds widely employed as preservatives in a variety of industrial and consumer products. Their efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and algae, makes them invaluable for preventing microbial spoilage and extending the shelf life of materials. Applications are diverse, ranging from water-based paints, coatings, and adhesives to plastics, textiles, and industrial water treatment systems.
The antimicrobial activity of isothiazolinones stems from their ability to disrupt essential metabolic pathways in microorganisms. The electrophilic sulfur atom in the isothiazolinone ring reacts with thiol-containing proteins and enzymes, leading to the inhibition of critical cellular functions and ultimately, cell death.
Antimicrobial Efficacy Data
The effectiveness of isothiazolinone biocides is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the biocide that will inhibit the visible growth of a microorganism. The following tables summarize the MIC values for common isothiazolinone biocides against a range of microorganisms known to cause material spoilage.
Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Biocides against Bacteria
| Biocide | Pseudomonas aeruginosa (ppm) | Escherichia coli (ppm) | Staphylococcus aureus (ppm) |
| MIT | 50 - 250 | 41 | 100 - 500 |
| CMIT | 1 - 10 | 0.5 | 1 - 10 |
| BIT | 50 - 200 | 14.4 | 25 - 100 |
| OIT | 10 - 50 | 10 - 50 | 5 - 20 |
Table 2: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Biocides against Fungi
| Biocide | Aspergillus niger (ppm) | Penicillium funiculosum (ppm) | Aureobasidium pullulans (ppm) |
| MIT | 100 - 500 | 100 - 400 | 50 - 200 |
| CMIT | 5 - 20 | 5 - 15 | 2 - 10 |
| BIT | 50 - 250 | 50 - 200 | 25 - 100 |
| OIT | 5 - 20 | 2 - 10 | 1 - 5 |
Note: MIC values can vary depending on the test method, microbial strain, and the specific formulation of the biocide.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of isothiazolinone-based preservatives in various materials.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a biocide against a specific microorganism.
Materials:
-
Isothiazolinone biocide stock solution
-
Sterile nutrient broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Microorganism culture in the logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Biocide Dilutions: a. Prepare a series of twofold dilutions of the biocide stock solution in the appropriate sterile nutrient broth directly in the 96-well plate. The final volume in each well should be 100 µL. b. Leave a column of wells with only nutrient broth as a positive control (growth control) and another with uninoculated broth as a negative control (sterility control).
-
Inoculation: a. Adjust the turbidity of the microorganism culture to a 0.5 McFarland standard. b. Dilute the standardized inoculum in nutrient broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. c. Add 100 µL of the diluted inoculum to each well, except for the negative control wells.
-
Incubation: a. Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 35°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Reading the Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the biocide at which there is no visible growth of the microorganism.
Protocol for Evaluating Antimicrobial Activity in Plastics (Adapted from ISO 22196)
This method quantitatively measures the antibacterial activity on the surface of plastic materials.
Materials:
-
Treated and untreated (control) plastic test specimens (50 mm x 50 mm)
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth
-
Sterile petri dishes
-
Sterile film (e.g., Stomacher bag film), slightly smaller than the test specimen
-
Soybean Casein Digest Agar with Lecithin and Polysorbate 80 (SCDLP) agar plates
-
Neutralizing solution (e.g., Dey-Engley neutralizing broth)
-
Incubator
Procedure:
-
Preparation of Inoculum: a. Prepare a bacterial suspension with a concentration of 5 x 10^5 to 1 x 10^6 CFU/mL in nutrient broth.
-
Inoculation of Test Specimens: a. Place each test specimen in a sterile petri dish. b. Pipette 0.4 mL of the bacterial inoculum onto the surface of each specimen. c. Cover the inoculum with the sterile film, ensuring it spreads evenly and makes close contact with the surface.
-
Incubation: a. Incubate the petri dishes at 35°C and ≥90% relative humidity for 24 hours.
-
Recovery of Bacteria: a. After incubation, add 10 mL of neutralizing solution to each petri dish. b. Carefully lift the film and wash the surface of the test specimen and the film with the neutralizing solution. c. Collect the wash solution.
-
Enumeration: a. Perform serial dilutions of the wash solution. b. Plate the dilutions onto SCDLP agar plates. c. Incubate the plates at 35°C for 24-48 hours. d. Count the number of colonies and calculate the number of viable bacteria per cm².
-
Calculation of Antibacterial Activity (R): a. R = (Ut - U0) - (At - U0) = Ut - At b. Where:
- U0 = average of the common logarithm of the number of viable bacteria on the untreated specimens immediately after inoculation.
- Ut = average of the common logarithm of the number of viable bacteria on the untreated specimens after 24 hours.
- At = average of the common logarithm of the number of viable bacteria on the treated specimens after 24 hours.
Protocol for In-Can Preservation Efficacy in Paints (Challenge Test)
This protocol evaluates the ability of a preservative to prevent microbial growth in a paint formulation.
Materials:
-
Paint samples with and without (control) the preservative.
-
Mixed microbial inoculum containing bacteria and fungi known to spoil paints (e.g., Pseudomonas aeruginosa, Aspergillus niger).
-
Sterile containers.
-
Sterile loops.
-
Tryptic Soy Agar (TSA) and Sabouraud Dextrose Agar (SDA) plates.
-
Incubator.
Procedure:
-
Initial Inoculation (Challenge 1): a. Dispense a known weight of the paint samples into sterile containers. b. Inoculate each paint sample with the mixed microbial inoculum to achieve a final concentration of approximately 10^6 CFU/g. c. Thoroughly mix the inoculum into the paint. d. Incubate the samples at 28°C.
-
Evaluation of Microbial Growth: a. At intervals (e.g., 2, 7, and 14 days), streak a loopful of each paint sample onto TSA and SDA plates. b. Incubate the plates at the appropriate temperatures (35°C for TSA, 25°C for SDA) for 2-5 days. c. Record the level of microbial growth (e.g., no growth, slight growth, heavy growth).
-
Re-inoculation (Challenge 2): a. After 14 days, re-inoculate the paint samples that show no or slight growth with the same microbial inoculum. b. Continue to incubate and evaluate microbial growth at regular intervals for another 14 days.
-
Assessment of Efficacy: a. A preservative is considered effective if it prevents significant microbial growth after multiple challenges.
Visualizations
Caption: Mechanism of action for isothiazolinone biocides.
Caption: Experimental workflow for evaluating a material preservative.
Caption: Logical relationship for selecting a material preservative.
Cell-based Assays for Determining Cytotoxicity of Isothiazolamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazolamines, a class of heterocyclic organic compounds, are widely utilized as biocides in a vast array of industrial and consumer products due to their potent antimicrobial properties.[1] Their mechanism of action primarily involves the inhibition of essential microbial enzymes, particularly those containing thiol groups.[2] However, the reactivity of isothiazolamines also raises concerns about their potential cytotoxicity to mammalian cells. Understanding the cytotoxic profile of these compounds is crucial for safety assessment, regulatory compliance, and the development of safer alternatives.[3]
These application notes provide a comprehensive overview and detailed protocols for commonly employed cell-based assays to evaluate the cytotoxicity of isothiazolamines. The assays described herein measure key indicators of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Mechanism of Isothiazolamine-Induced Cytotoxicity
The cytotoxic effects of isothiazolamines are primarily attributed to their ability to react with cellular thiols, leading to a cascade of detrimental events.[1] The key mechanisms include:
-
Enzyme Inhibition: Isothiazolamines readily form mixed disulfides with thiol-containing enzymes, leading to their inactivation and the disruption of critical metabolic pathways.[4]
-
Oxidative Stress: The interaction with thiols, particularly glutathione (GSH), can deplete the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS).[5] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
-
Apoptosis Induction: At lower concentrations, isothiazolamines can induce programmed cell death, or apoptosis.[5] This process is often mediated by the activation of caspase enzymes, such as caspase-3, -7, -8, and -9.[5] Studies have shown that isothiazolinones can trigger the release of pro-apoptotic proteins and upregulate signaling pathways like the mitogen-activated protein kinases (MAPK) pathway, leading to the release of pro-inflammatory cytokines.[1]
-
Necrosis: At higher concentrations, isothiazolamines can cause rapid cell death through necrosis, characterized by the loss of plasma membrane integrity.[5]
Data Presentation: Comparative Cytotoxicity of Isothiazolamines
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for several common isothiazolamines in the human liver carcinoma cell line, HepG2. Lower values indicate higher cytotoxicity.
| Isothiazolamine | Assay | Cell Line | EC50 / IC50 (µM) |
| Methylisothiazolinone (MI) | Glutathione Reductase Inhibition | HepG2 | >1000 |
| Methylchloroisothiazolinone (MCI) | Glutathione Reductase Inhibition | HepG2 | 1.8 ± 0.1 |
| Octylisothiazolinone (OIT) | Glutathione Reductase Inhibition | HepG2 | 3.3 ± 0.3 |
| Dichlorooctylisothiazolinone (DCOIT) | Glutathione Reductase Inhibition | HepG2 | 1.5 ± 0.1 |
| Methylisothiazolinone (MI) | Cytotoxicity (Cell Viability) | HepG2 | 350 ± 60 |
| Methylchloroisothiazolinone (MCI) | Cytotoxicity (Cell Viability) | HepG2 | 1.2 ± 0.2 |
| Octylisothiazolinone (OIT) | Cytotoxicity (Cell Viability) | HepG2 | 2.3 ± 1.4 |
| Dichlorooctylisothiazolinone (DCOIT) | Cytotoxicity (Cell Viability) | HepG2 | 0.55 ± 0.10 |
Data sourced from Silva et al., 2020.[1]
Experimental Protocols
Herein are detailed protocols for three key cell-based assays to determine the cytotoxicity of isothiazolamines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Selected cell line (e.g., HepG2, HaCaT, BEAS-2B)
-
Complete cell culture medium
-
Isothiazolamine compounds of interest
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiazolamine compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
Isothiazolamine compounds of interest
-
Lysis buffer (provided in the kit, or 1% Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the isothiazolamine compounds. Include wells for a spontaneous LDH release control (untreated cells) and a maximum LDH release control.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 humidified atmosphere.
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum LDH release control wells.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Caspase-3/7 Assay for Apoptosis
The Caspase-3/7 assay is a luminescence- or fluorescence-based assay that measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent or profluorescent substrate that is cleaved by active caspase-3/7, generating a signal that is proportional to the amount of caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar commercially available kit)
-
White-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)
-
Selected cell line
-
Complete cell culture medium
-
Isothiazolamine compounds of interest
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the isothiazolamine compounds in the appropriate 96-well plate. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6] Allow the reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate-reading luminometer or fluorometer.
-
Data Analysis: Express the results as the fold-change in caspase-3/7 activity relative to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of isothiazolamine-induced cytotoxicity.
Caption: General experimental workflow for cytotoxicity testing.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. matilda.science [matilda.science]
- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 5. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
Application Notes and Protocols for the Characterization of 5-tert-butyl-3-isothiazolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed predicted analytical data and generalized experimental protocols for the characterization of 5-tert-butyl-3-isothiazolamine. The information is intended to guide researchers in the spectroscopic analysis of this and structurally related compounds.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₇H₁₂N₂S[1]
-
Molecular Weight: 156.25 g/mol [1]
-
Structure:
Predicted NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.[2][3] Predicted ¹H and ¹³C NMR data for this compound are presented below. Predictions are based on established chemical shift principles for heterocyclic and substituted aromatic compounds.[4][5][6]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.30 | Singlet | 9H | -C(CH₃)₃ |
| ~ 5.50 | Broad Singlet | 2H | -NH₂ |
| ~ 6.00 | Singlet | 1H | Isothiazole C4-H |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 30 | -C(C H₃)₃ |
| ~ 35 | -C (CH₃)₃ |
| ~ 105 | Isothiazole C 4 |
| ~ 160 | Isothiazole C 5 |
| ~ 170 | Isothiazole C 3 |
Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule, aiding in the confirmation of its molecular weight and structure.[7][8] Electron ionization (EI) is a common technique that causes fragmentation of the molecule.[8]
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment | Notes |
| 156 | [M]⁺ (Molecular Ion) | The parent ion corresponding to the molecular weight of the compound. |
| 141 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety, a common fragmentation for tert-butyl compounds.[9] |
| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation, a very stable and often prominent fragment. |
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.[2][10][11][12]
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 (adjust based on sample concentration).
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Mass Spectrometry Protocol (GC-MS with EI)
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
Gas Chromatography (GC) Method:
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10-20 °C/min up to 280 °C.
-
Hold at 280 °C for 5-10 minutes.
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel small molecule like this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking [mdpi.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-tert-butyl-3-isothiazolamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-tert-butyl-3-isothiazolamine for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The proposed solutions are based on established principles of isothiazole synthesis and findings from related preparations.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect pH: The reaction is highly sensitive to pH. A pH outside the optimal range can significantly hinder the desired cyclization reaction. | Carefully monitor and adjust the pH of the reaction mixture. For the analogous 3-amino-5-tert-butylisoxazole synthesis, a pH range of 6.0 to 7.0 is crucial. It is recommended to maintain a similar slightly acidic to neutral pH for the isothiazolamine synthesis. |
| Low Reaction Temperature: Insufficient temperature may lead to a slow or incomplete reaction. | While precise temperatures for this specific synthesis are not widely published, many related isothiazole syntheses require heating. Start with moderate heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS. | |
| Poor Quality Starting Materials: Impurities in the starting materials, such as pivaloylacetonitrile or the sulfur source, can interfere with the reaction. | Ensure the purity of all reagents before starting the synthesis. Recrystallize or distill starting materials if necessary. | |
| Inefficient Stirring: A heterogeneous reaction mixture requires efficient stirring to ensure proper mixing of reagents. | Use a suitable stir bar and a stir plate with adequate power to maintain a well-agitated suspension. | |
| Formation of Isomeric Impurity (3-tert-butyl-5-isothiazolamine) | Incorrect pH: As with low yield, incorrect pH is a primary driver of isomeric impurity formation. A higher pH (above 8.0) can favor the formation of the undesired isomer in analogous reactions. | Strictly maintain the reaction pH in the slightly acidic to neutral range (pH 6.0-7.0). Use a pH meter for accurate monitoring and add acid or base dropwise to adjust. |
| Presence of Unreacted Starting Materials | Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Extend the reaction time until the starting materials are consumed. |
| Sub-stoichiometric Reagent: One of the key reagents may have been added in an insufficient amount. | Carefully check the stoichiometry of all reagents. It may be beneficial to use a slight excess (1.1-1.2 equivalents) of the aminating agent or sulfur source. | |
| Difficulty in Product Isolation/Purification | Product Solubility: The product may be highly soluble in the workup solvents, leading to losses during extraction. | Use a suitable extraction solvent and perform multiple extractions to ensure complete recovery. Consider salting out the aqueous layer to decrease the product's solubility. |
| Formation of Oily Product: The crude product may isolate as an oil instead of a solid, making purification by recrystallization challenging. | Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product, or cooling the solution. If crystallization fails, column chromatography is a suitable alternative for purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common approach for the synthesis of 3-aminoisothiazoles involves the reaction of a β-ketonitrile with a source of sulfur and ammonia. For this compound, this would typically involve the cyclization of pivaloylacetonitrile with a sulfurizing agent (like hydrogen sulfide or a Lawesson's reagent variant) in the presence of an ammonia source. Another potential route is the oxidation of a corresponding thioamide precursor.
Q2: How critical is temperature control during the reaction?
A2: Temperature control is crucial. While the optimal temperature needs to be determined empirically, it influences both the reaction rate and the selectivity. Insufficient heat can lead to an incomplete reaction, while excessive heat might promote side reactions and decomposition, ultimately lowering the yield. It is advisable to start with gentle heating and monitor the reaction's progress.
Q3: What are the expected byproducts in this synthesis?
A3: The primary expected byproduct is the isomeric 3-tert-butyl-5-isothiazolamine. The formation of this isomer is highly dependent on the reaction conditions, particularly the pH. Other potential byproducts can arise from the decomposition of starting materials or intermediates, or from side reactions like the formation of isoxazolone analogs if the sulfur source is not fully effective.
Q4: What purification methods are most effective for this compound?
A4: The choice of purification method depends on the nature of the crude product. If a solid is obtained, recrystallization from a suitable solvent system is often effective. For oily products or mixtures that are difficult to crystallize, column chromatography on silica gel is the recommended method.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Experimental Protocols
General Procedure for the Synthesis of this compound (Adapted from Isoxazole Synthesis):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pH probe, dissolve pivaloylacetonitrile in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: To the stirred solution, add the sulfur source (e.g., sodium hydrosulfide or a similar reagent) and the ammonia source (e.g., ammonium chloride).
-
pH Adjustment: Carefully adjust the pH of the mixture to a range of 6.0-7.0 using a suitable acid (e.g., HCl) or base (e.g., NaOH). This step is critical for maximizing the yield of the desired product and minimizing the formation of the 5-amino isomer.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for troubleshooting and optimizing the synthesis of this compound.
Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.
Stability testing of 5-tert-butyl-3-isothiazolamine under different pH conditions
This guide provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting advice for conducting stability studies of 5-tert-butyl-3-isothiazolamine under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
Isothiazolinones as a class of compounds, including this compound, generally exhibit high stability in acidic to neutral media.[1][2] However, their stability significantly decreases in alkaline conditions (pH > 8).[1][3] In alkaline environments, the isothiazolinone ring is susceptible to hydrolysis, initiated by the attack of hydroxide ions on the electron-deficient sulfur atom, leading to ring-opening and loss of biocidal activity.[4] For some isothiazolinones, the degradation rate at pH 9 can be thousands of times faster than at a neutral pH.[4]
Q2: What are the expected degradation products of this compound under alkaline conditions?
The primary degradation pathway for isothiazolinones in alkaline solutions is the cleavage of the N-S bond in the heterocyclic ring.[2][4] This results in the formation of N-substituted mercaptopropionamide derivatives. While specific degradation products for this compound are not detailed in the provided search results, the general mechanism suggests the formation of N-(tert-butyl)-3-mercaptopropionamide and subsequent oxidation or rearrangement products.
Q3: What is the recommended analytical method for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is the most common and reliable method for quantifying isothiazolinones.[3][5][6] A reverse-phase C18 column is typically effective for separation, using a mobile phase consisting of a gradient of acetonitrile and water.[6][7] The detection wavelength should be optimized based on the UV absorbance maximum of this compound, which for many isothiazolinones falls within the 275-285 nm range.[6]
Q4: How can nucleophiles in the experimental medium affect stability?
The stability of isothiazolinones is influenced by the presence of nucleophiles such as thiols, amines, sulfides, and certain metals.[2][4] These substances can react with the electrophilic sulfur atom of the isothiazolinone ring, causing it to open and leading to the degradation of the compound.[3][8] It is crucial to consider the composition of your formulation or medium, as these nucleophiles can accelerate degradation even under otherwise stable pH conditions.
Experimental Protocol: pH-Dependent Stability Study
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., potassium phosphate, sodium acetate, sodium borate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials to protect from light
2. Preparation of Buffer Solutions:
-
Prepare buffer solutions at a minimum of three pH levels. A typical set would be:
-
pH 4.0: Acetate Buffer
-
pH 7.0: Phosphate Buffer
-
pH 9.0: Borate Buffer
-
-
Adjust the final pH of each buffer solution accurately using a calibrated pH meter.
3. Preparation of Stock and Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.
-
Spike the buffer solutions with the stock solution to achieve a final concentration relevant to your application (e.g., 10-50 ppm). Ensure the volume of organic solvent from the stock solution is minimal (<1%) to avoid altering the aqueous buffer properties.
4. Incubation and Sampling:
-
Transfer aliquots of each spiked buffer solution into separate, tightly sealed amber vials.
-
Store the vials at a constant, controlled temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw a sample from each vial.
-
Immediately quench any further degradation by diluting the sample in the mobile phase or a suitable acidic solution and store at a low temperature (e.g., 4°C) until analysis.
5. HPLC Analysis:
-
Column: C18, 4.6 mm x 250 mm, 5 µm (or equivalent)[6]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B). A typical gradient might start at 20% A and increase to 80% A over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the absorbance maximum of the analyte (e.g., ~280 nm)
-
Injection Volume: 10 µL
-
Quantification: Use a calibration curve prepared from the reference standard to determine the concentration of this compound in each sample.
Data Presentation
Summarize the stability data in a table to facilitate comparison across different pH conditions.
Table 1: Illustrative Stability Data for this compound at 25°C
| Time (Hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.8 | 99.5 | 85.2 |
| 24 | 99.5 | 98.9 | 60.7 |
| 48 | 99.1 | 97.6 | 35.1 |
| 72 | 98.7 | 96.5 | 18.9 |
Note: This data is illustrative and based on the known behavior of isothiazolinones. Actual results may vary.
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Simplified degradation pathway in alkaline conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Degradation at Neutral pH | 1. Presence of undeclared nucleophiles (e.g., thiols, amines) in the matrix.[2][4] 2. Contamination of glassware or reagents. 3. Inaccurate pH measurement of the buffer. | 1. Analyze the composition of your matrix. Consider a sample cleanup step like solid-phase extraction (SPE).[5] 2. Use high-purity reagents and thoroughly clean all glassware. 3. Calibrate the pH meter immediately before use with fresh standards. |
| Shifting HPLC Retention Times | 1. Inadequate column equilibration between injections. 2. Mobile phase composition changing over time (e.g., evaporation of organic solvent).[9] 3. Fluctuation in column temperature.[9] 4. Pump malfunction or leaks causing inconsistent flow rate.[10] | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[10] 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a column oven to maintain a constant temperature.[9] 4. Check system pressure for stability. Inspect fittings for leaks and purge the pump.[10] |
| Poor Peak Shape (Tailing or Broadening) | 1. Interaction of the analyte with active sites on the column (secondary interactions). 2. Mismatch between sample solvent and mobile phase. 3. Column degradation or contamination.[11] | 1. Adjust mobile phase pH slightly or add a competing agent like triethylamine in small concentrations. 2. Dilute the final sample in the initial mobile phase whenever possible.[10] 3. Flush the column with a strong solvent. If the problem persists, replace the column.[10] |
| Irreproducible Results | 1. Inconsistent sample preparation or dilution. 2. Fluctuation in incubation temperature. 3. Variability in injection volume. | 1. Use calibrated pipettes and follow a strict, standardized sample preparation workflow. 2. Use a calibrated, stable incubator or water bath. 3. Check the autosampler for air bubbles and ensure it is functioning correctly. |
| Unexpected Peaks in Chromatogram | 1. Degradation products are forming. 2. Impurities in the reference standard or reagents. 3. Sample carryover from a previous injection.[12] | 1. Track the growth of the new peaks over time; their increase should correlate with the decrease of the parent peak. 2. Run a blank injection (mobile phase only) to check for system peaks or solvent contamination. 3. Implement a robust needle wash program on the autosampler and inject a blank after a high-concentration sample. |
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. labcompare.com [labcompare.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. ijnrd.org [ijnrd.org]
Overcoming solubility issues of tert-butyl isothiazole compounds in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyl isothiazole compounds in aqueous media.
Introduction
Tert-butyl isothiazole derivatives are a significant class of heterocyclic compounds with applications in medicinal chemistry and drug discovery.[1] However, their utility is often hampered by poor aqueous solubility. This issue primarily stems from the presence of the bulky, hydrophobic tert-butyl group and the generally nonpolar isothiazole ring system.[2] Low solubility can lead to challenges in formulation, inaccurate results in biological assays, and poor bioavailability.[3] This guide offers a systematic approach to diagnosing and overcoming these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my tert-butyl isothiazole compound poorly soluble in aqueous media?
A: The low solubility is typically due to two main structural features:
-
The Tert-Butyl Group: This large, nonpolar alkyl group is highly lipophilic, meaning it repels water and prefers fatty or nonpolar environments.[2]
-
The Isothiazole Ring: The isothiazole ring itself is a relatively nonpolar aromatic system. While it contains nitrogen and sulfur heteroatoms, the overall structure is hydrophobic.
These features combined give the molecule a low affinity for water, leading to poor solubility.
Q2: What is the first and simplest method I should try to improve solubility?
A: The first step should be to investigate the effect of pH. Isothiazoles are nitrogen-containing heterocycles and can act as weak bases.[4][5] By lowering the pH of the aqueous medium, the nitrogen atom on the isothiazole ring can become protonated, creating a positively charged species (a salt). This salt form is generally much more soluble in water than the neutral form.
Troubleshooting Steps:
-
Determine the pKa of your compound (experimentally or via in silico prediction).
-
Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the predicted pKa.
-
Measure the compound's solubility in each buffer using a standardized method like the shake-flask technique.[6][7] The lowest observed solubility will be the intrinsic solubility of the neutral form.[6]
Q3: My compound's solubility is not significantly affected by pH, or I must work at a neutral pH. What should I try next?
A: If pH modification is not effective or feasible, the use of co-solvents is a common and effective strategy.[8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, allowing for better solvation of hydrophobic compounds.
Common Co-solvents for Preclinical Formulations:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
N,N-Dimethylformamide (DMF)[9]
Troubleshooting Steps:
-
Start with a small percentage of co-solvent (e.g., 5-10%) and assess solubility.
-
Gradually increase the co-solvent concentration. Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays.
-
It is often beneficial to use a combination of co-solvents to maximize solubility while minimizing toxicity.[8]
Q4: I need to avoid organic solvents for my experiment. What are my options?
A: If organic solvents are not permissible, complexation with cyclodextrins is an excellent alternative.[10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the hydrophobic tert-butyl isothiazole molecule, forming an "inclusion complex" where the water-soluble exterior of the cyclodextrin renders the entire complex soluble in aqueous media.[13][14]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher solubility and lower toxicity compared to native β-CD.[11]
Q5: Even with these methods, my compound precipitates over time or at higher concentrations. What advanced strategies can I consider?
A: For compounds that remain challenging, more advanced formulation strategies that alter the physical state of the compound are necessary. These techniques often improve the dissolution rate, which is critical for absorption.[15]
-
Particle Size Reduction: Reducing the particle size increases the surface area-to-volume ratio, which can enhance dissolution velocity and saturation solubility.[8][10][16] Methods include micronization and nanosuspension formation.[15] Nanosuspensions are particularly effective as they can increase dissolution rates significantly.[16]
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a molecular level.[15][17] When the solid dispersion is introduced to an aqueous medium, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances solubility and dissolution.
-
Nanoparticle-Based Delivery Systems: Encapsulating your compound in lipid-based or polymeric nanoparticles can improve solubility and provide controlled release.[18][19] Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are particularly advantageous for oral delivery as they can follow lymphatic absorption pathways.[20]
Solubilization Strategy Decision Guide
The following workflow provides a systematic approach to selecting an appropriate solubilization strategy for your tert-butyl isothiazole compound.
Caption: Decision workflow for selecting a solubility enhancement technique.
Quantitative Comparison of Solubilization Techniques
The following table summarizes the potential effectiveness of various techniques. Note that the "Typical Fold Increase" is illustrative and the actual improvement will be compound-specific.
| Technique | Mechanism of Action | Advantages | Disadvantages | Typical Fold Increase (Illustrative) |
| pH Adjustment | Converts the compound to a more soluble salt form.[15] | Simple, inexpensive. | Only applicable to ionizable compounds; may not be suitable for biological systems. | 10 - 1,000x |
| Co-solvents | Reduces solvent polarity.[8] | Simple, effective for many compounds. | Potential for solvent toxicity in assays; risk of precipitation upon dilution.[8] | 10 - 500x |
| Cyclodextrins | Forms a water-soluble inclusion complex.[12][13] | Low toxicity (esp. derivatives); avoids organic solvents. | Limited by drug size and binding affinity; can be expensive. | 10 - 5,000x |
| Nanosuspensions | Increases surface area for faster dissolution.[16] | High drug loading; applicable to most insoluble drugs. | Requires specialized equipment (e.g., homogenizers, mills); potential physical instability.[16] | 50 - 2,000x |
| Solid Dispersions | Creates an amorphous, high-energy form of the drug in a soluble matrix.[15] | Significant increase in dissolution rate. | Can be physically unstable (recrystallization); manufacturing can be complex. | 50 - 10,000x |
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7]
Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent system at a controlled temperature.
Materials:
-
Tert-butyl isothiazole compound (solid form)
-
Selected solvent (e.g., water, buffer, co-solvent mixture)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration unit (e.g., 0.22 µm PVDF syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask solubility measurement.
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Agitation: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for physicochemical characterization, 37°C for biopharmaceutical relevance).[7][21]
-
Equilibration: Allow the suspension to shake for a sufficient time to reach equilibrium, typically 24 to 48 hours.[7]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow large particles to settle. Separate the saturated solution from the excess solid by either centrifuging the vial or filtering the solution through a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results from suspended solid particles.[7]
-
Sampling and Dilution: Immediately take a known volume of the clear supernatant. Dilute it with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method like HPLC. Back-calculate to find the original concentration in the saturated solution. This value represents the equilibrium solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple and effective way to prepare drug-cyclodextrin complexes in a laboratory setting.[13][22]
Objective: To enhance the aqueous solubility of a tert-butyl isothiazole compound by forming an inclusion complex with HP-β-CD.
Materials:
-
Tert-butyl isothiazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water mixture (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
Mechanism Diagram:
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the drug to HP-β-CD (commonly starting with 1:1). Calculate the required mass of each component.
-
Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of the ethanol/water mixture to form a paste.[13]
-
Kneading: Gradually add the tert-butyl isothiazole compound to the paste while continuously triturating (kneading) with the pestle. Continue this process for 30-60 minutes to ensure intimate contact and facilitate complex formation.[22]
-
Drying: Scrape the resulting paste from the mortar and spread it on a glass dish. Dry the product in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.
-
Processing: The dried complex can be gently pulverized into a fine powder and stored in a tightly sealed container. The solubility of this powder can then be tested in aqueous media and compared to the uncomplexed drug.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. humapub.com [humapub.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. jocpr.com [jocpr.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. solubility experimental methods.pptx [slideshare.net]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
Troubleshooting degradation of isothiazolinones in experimental assays
Technical Support Center: Isothiazolinone Stability
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering degradation of isothiazolinone biocides in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause isothiazolinone degradation?
Isothiazolinone stability is primarily influenced by pH, temperature, and the presence of nucleophilic substances.[1][2] They are most stable in acidic to neutral conditions (pH 4-8) and degrade rapidly in alkaline environments (pH > 8).[3] Elevated temperatures and UV light exposure can also accelerate degradation.[2][4]
Q2: My isothiazolinone solution is losing potency. What is the most likely cause?
The most common cause of rapid potency loss is an alkaline pH in your solution or formulation.[1][3] For example, the half-life of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) can decrease from 47 days at pH 8.5 to just 2 days at pH 10.[3] Check the pH of your matrix and consider buffering to a range of 4-6 if stability is an issue.[2]
Q3: Which substances are known to interfere with isothiazolinone stability?
Nucleophiles are the primary chemical interferents.[1][5] These include compounds containing thiol (sulfhydryl) groups like cysteine or glutathione, various amines, and sulfides.[1][5][6] These substances can react with the electrophilic sulfur atom in the isothiazolinone ring, causing the ring to open and inactivating the molecule.[1][5]
Q4: Can isothiazolinones degrade even if protected from light?
Yes. While photodegradation can occur, the primary non-photolytic degradation pathway is hydrolysis, which is catalyzed by alkaline conditions.[2][3] Therefore, storing solutions in the dark will not prevent degradation if the pH is high.
Q5: How can I accurately measure the concentration of active isothiazolinones in my samples?
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a widely used and reliable method for quantifying isothiazolinones like CMIT and Methylisothiazolinone (MIT).[2][7][8] A typical detection wavelength is 274 nm.[7][9] For more complex matrices or lower detection limits, UHPLC-MS/MS is a highly sensitive and specific alternative.[8][10][11]
Troubleshooting Guide
Problem 1: Low or inconsistent recovery of isothiazolinone in analytical assays.
| Potential Cause | Troubleshooting Step | Explanation |
| High pH of Sample/Matrix | Measure the pH of your sample diluent and matrix. If pH is > 8, adjust to pH 4-6 using a suitable buffer (e.g., acetate, phosphate) before analysis. | Isothiazolinones undergo rapid alkaline hydrolysis, leading to ring-opening and inactivation. Stability is significantly higher in acidic to neutral media.[1][3] |
| Presence of Nucleophiles | Identify potential nucleophiles in your matrix (e.g., thiols from cell lysates, amines in buffers). If present, consider sample cleanup (e.g., Solid Phase Extraction) or adding a quenching agent that does not interfere with your analysis. | Nucleophiles attack the N-S bond of the isothiazolinone ring, causing irreversible degradation.[5][6][12] This is a key mechanism of their biocidal action and a primary cause of instability in assays.[12][13] |
| Elevated Temperature | Ensure samples are prepared, stored, and run at controlled room temperature or below. Avoid heating samples unless required by the protocol and validated for stability. | Degradation rates increase with temperature. The combination of high pH and high temperature is particularly destructive.[3][4] |
| Sample Adsorption | Check for losses during sample preparation. Use low-adsorption vials and pipette tips. Perform a recovery study by spiking a known amount of standard into a blank matrix. | Isothiazolinones, particularly more hydrophobic variants like Octylisothiazolinone (OIT), can adsorb to plastic surfaces, leading to artificially low measurements. |
Problem 2: Active ingredient appears to degrade during the experimental procedure itself.
| Potential Cause | Troubleshooting Step | Explanation |
| Photodegradation | Conduct experiments under amber or red light, or use amber glass/plasticware to protect samples from UV and ambient light. | Isothiazolinones are susceptible to photodegradation, where light energy can initiate reactions that break down the active molecule.[14][15] |
| Reaction with Media Components | Review all components of your experimental media. Common cell culture supplements like cysteine or glutathione will readily inactivate isothiazolinones. | Thiol-containing compounds are potent inactivators.[16] The biocidal action relies on reacting with microbial thiols; this mechanism will also neutralize the active ingredient if thiols are present in the assay medium.[12] |
| Incompatible Surfactants | If working with formulations, verify the compatibility of any surfactants used. Some residual reducing agents in certain surfactants can compromise stability.[4] | Reducing agents can chemically reduce and inactivate isothiazolinones. |
Quantitative Data on Isothiazolinone Degradation
The stability of isothiazolinones is highly dependent on environmental conditions. The following data for 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) illustrates these effects.
Table 1: Effect of pH on the Half-Life of CMIT at Room Temperature
| pH | Half-Life (Days) | Reference |
| 8.5 | 47 | [3] |
| 9.0 | 23 | [3] |
| 9.6 | 3.3 | [3] |
| 10.0 | 2 | [3] |
Table 2: Effect of Temperature on the Half-Life of CMIT
| Temperature | pH | Half-Life (Days) | Reference |
| 40 °C | 9.0 | ~6 | [3] |
| 40 °C | Not Specified | 12 | [1] |
| 60 °C | Not Specified | < 2 | [1] |
Key Experimental Protocols
Protocol 1: General Isocratic HPLC-UV Method for CMIT/MIT Quantification
This protocol is adapted from validated methods for quantifying isothiazolinones in various matrices.[7][9]
-
Instrumentation: HPLC system with UV/DAD detector, C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7][17]
-
Mobile Phase: A mixture of 0.4% acetic acid in water and methanol (80:20 v/v).[7][9]
-
Elution Mode: Isocratic.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[18]
Procedure:
-
Standard Preparation: Prepare stock solutions of CMIT and MIT standards in methanol. Create a series of working standards by diluting the stock with the mobile phase to achieve concentrations spanning the expected sample range (e.g., 0.15 to 18 ppm).[7][9]
-
Sample Preparation: Dilute the sample in the mobile phase to fall within the calibration curve range. Centrifuge if necessary. Filter the final diluted sample through a 0.20 or 0.45 µm syringe filter prior to injection.[7]
-
Analysis: Inject standards to generate a calibration curve (peak area vs. concentration). Inject samples and quantify by comparing their peak areas to the calibration curve. Identify peaks by matching retention times with standards.[7]
Visualizations
Chemical Degradation Pathway
The primary degradation mechanism for isothiazolinones in the presence of nucleophiles involves the cleavage of the N-S bond.
Caption: Nucleophilic attack on the isothiazolinone ring leads to inactivation.
Experimental Workflow for Stability Analysis
A typical workflow for assessing the stability of isothiazolinones in a given matrix.
Caption: Standard experimental workflow for an isothiazolinone stability study.
Troubleshooting Decision Tree
A logical flow to diagnose the root cause of unexpected isothiazolinone degradation.
Caption: A decision tree for troubleshooting isothiazolinone degradation.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemview.epa.gov [chemview.epa.gov]
- 14. santos.com [santos.com]
- 15. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation for Isothiazolamine Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic separation of isothiazolamine isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
Question: Why are my isothiazolamine isomer peaks not separating, leading to poor resolution or complete co-elution?
Answer: Poor resolution is a common challenge due to the structural similarity of isomers. A systematic optimization of your chromatographic conditions is necessary to enhance the subtle differences in their physicochemical properties.[1][2]
Initial System Checks:
-
System Suitability: Ensure your HPLC system is functioning correctly by running a system suitability test with a known standard.[2]
-
Column Health: An old or contaminated column can lead to poor performance. Flush the column with a strong solvent or, if necessary, replace it.[2]
Optimization Strategies:
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile or methanol) and its ratio with the aqueous phase is critical.[3] Varying the gradient or isocratic composition can significantly impact selectivity. The use of additives like formic acid can also improve peak shape and resolution.[4]
-
Stationary Phase: The choice of the stationary phase is paramount. For positional isomers, a standard C18 column might be sufficient.[4] However, for enantiomers, a chiral stationary phase (CSP) is necessary.[5][6]
-
Temperature: Operating at a controlled temperature using a column oven can improve reproducibility and sometimes resolution.[2][4]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving the separation of closely eluting peaks.[2]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows peaks that are tailing or fronting. What is the cause, and how can I fix it?
Answer: Poor peak shape can be caused by several factors related to the column, sample, or mobile phase.
Troubleshooting Peak Tailing:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can help.
-
Column Overload: Injecting a sample with too high a concentration can lead to peak tailing. Try diluting your sample.[1]
-
pH Mismatch: If the pH of your sample diluent is significantly different from the mobile phase, it can cause peak distortion. It is best to dissolve your sample in the mobile phase.[1]
Troubleshooting Peak Fronting:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front. Whenever possible, use the initial mobile phase as the sample solvent.[2]
-
Column Overload: Severe mass overload can also lead to peak fronting. Reduce the injection volume or the concentration of your sample.[2]
Issue 3: Inconsistent Retention Times
Question: I am observing shifts in the retention times of my peaks between injections. What could be the reason?
Answer: Fluctuations in retention times indicate a lack of system stability.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used. Employing a thermostatted column compartment is recommended to maintain a consistent temperature.[2]
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.[1]
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate. Regular pump maintenance is crucial to ensure a steady flow.[2]
-
Mobile Phase Composition: If the mobile phase is prepared by mixing solvents online, ensure the mixer is functioning correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed and degassed.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for separating isothiazolamine isomers?
A1: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the physicochemical properties of the isomers, such as volatility and thermal stability.[4]
-
HPLC: This is a versatile technique suitable for a wide range of isothiazolamine derivatives, including those that are non-volatile or thermally labile. Reversed-phase HPLC is the most common mode used.[4]
-
GC: This technique is ideal for volatile and thermally stable isomers and often provides higher separation efficiency and faster analysis times.[4]
Q2: How do I separate enantiomers of isothiazolamines?
A2: Enantiomers have identical physical and chemical properties in an achiral environment, so a chiral environment is necessary for their separation.[7] This can be achieved in a few ways:
-
Chiral Stationary Phases (CSPs): This is the most common method, where a chiral selector is immobilized on the stationary phase.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used.[7][8]
-
Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[6][9]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the analytes, which are then separated on an achiral column.[6]
Q3: My sample appears to be unstable, showing different isomer ratios in subsequent analyses. What could be the cause?
A3: Some isothiazolamine isomers can be susceptible to light-induced isomerization, where exposure to light can cause the isomers to interconvert.[1]
-
Minimize Light Exposure: Protect your samples and standards from light by using amber vials and minimizing exposure to ambient light.[1]
-
Storage: Store samples and standards in the dark and at low temperatures when not in use.[1]
Q4: How can I confirm the identity of each isomer peak after separation?
A4: While HPLC with UV detection provides retention times for tentative identification, it is not sufficient for definitive confirmation. Hyphenated techniques are recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of each eluting peak, confirming that they are isomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For positional isomers, NMR analysis of isolated fractions can help elucidate the exact substitution pattern on the isothiazole ring.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Positional Isomers
This protocol provides a starting point for separating positional isomers of substituted isothiazolamines.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. The optimal ratio may need to be adjusted.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection | UV at 254 nm (or the λmax of the target isomers)[4] |
| Injection Volume | 10 µL[4] |
Sample Preparation:
-
Prepare individual stock solutions of each isomer in methanol at 1 mg/mL.[4]
-
Prepare a mixed standard solution containing all isomers at 10 µg/mL by diluting the stock solutions with the mobile phase.[4]
Data Analysis:
-
Identify peaks based on the retention times of individual standards.[4]
-
Calculate the resolution (Rs) between adjacent peaks. A resolution of ≥ 1.5 indicates baseline separation.[4]
Protocol 2: Gas Chromatography (GC-FID) for Volatile Isomers
This protocol is suitable for the analysis of volatile and thermally stable isothiazolamine isomers.
| Parameter | Condition |
| Column | Capillary column suitable for amine analysis (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow or pressure |
| Oven Program | Isothermal at 100 °C for 10 minutes. The temperature can be optimized.[4] |
| Injector Temperature | 250 °C |
| Detector (FID) Temp. | 280 °C[4] |
| FID Gas Flows | Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min[4] |
Sample Preparation:
-
Prepare individual stock solutions of each isomer in a suitable solvent (e.g., methanol) at 1 mg/mL.
-
Prepare a mixed standard solution containing 10 µg/mL of each isomer by diluting the stock solutions.[4]
Data Analysis:
-
Identify peaks based on the retention times of individual standards. The elution order in GC is primarily determined by the boiling points of the isomers.[4]
Visualizations
Caption: General experimental workflow for the chromatographic separation of isothiazolamine isomers.
Caption: Logical troubleshooting workflow for addressing poor resolution in isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 9. youtube.com [youtube.com]
Preventing interference in biological assays with 5-tert-butyl-3-isothiazolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying potential interference in biological assays caused by 5-tert-butyl-3-isothiazolamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its potential for assay interference?
A1: this compound belongs to the isothiazolinone class of compounds. Isothiazolinones are recognized as Pan-Assay Interference Compounds (PAINS), which are known to frequently cause false-positive results in high-throughput screening (HTS) campaigns.[1] Their potential for interference stems from their chemical reactivity and other non-specific mechanisms.
Q2: What is the primary mechanism by which this compound might interfere with my assay?
A2: The primary suspected mechanism of interference is the covalent modification of proteins. The isothiazolinone core contains an electrophilic sulfur atom that can react with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues.[2][3][4] This irreversible binding can lead to non-specific inhibition of enzymes or disruption of protein function, mimicking a true positive result.
Q3: Can this compound interfere with assays in ways other than covalent modification?
A3: Yes. Like other PAINS, it may exhibit other interference mechanisms, including:
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that sequester and inhibit enzymes non-specifically.
-
Fluorescence Interference: As a sulfur-containing heterocyclic compound, it may possess intrinsic fluorescence or quenching properties that interfere with fluorescence-based assay readouts.
-
Redox Activity: Some related compounds can undergo redox cycling, which can generate reactive oxygen species and interfere with assay components.
Q4: Are there specific assay conditions that might increase the likelihood of interference?
A4: Yes. Assays containing proteins with reactive cysteine residues (e.g., cysteine proteases, some kinases, and phosphatases) are particularly susceptible to covalent modification. Additionally, the reactivity of isothiazolinones can be pH-dependent, with some showing increased reactivity at physiological or slightly alkaline pH.[4]
Troubleshooting Guides
Problem 1: My hit compound, this compound, shows activity against multiple unrelated targets.
Question: Why is this compound showing promiscuous activity, and how can I confirm if it's a genuine broad-spectrum inhibitor or an artifact?
Answer: Promiscuous activity is a hallmark of assay interference. For an isothiazolamine, this is likely due to non-specific covalent modification of proteins or compound aggregation. To differentiate between true inhibition and artifacts, a series of validation assays should be performed.
Recommended Actions:
-
Perform a Thiol Competition Assay: Covalent reactivity with cysteines is a common interference mechanism for isothiazolinones.[2] Pre-incubating the compound with a high concentration of a strong nucleophile, such as glutathione (GSH) or dithiothreitol (DTT), before adding it to the assay can help determine if the observed activity is due to thiol reactivity. If the compound's inhibitory activity is significantly reduced in the presence of the competing thiol, it is likely acting as a non-specific covalent modifier.
-
Conduct an Aggregation Assay: To test for aggregation-based inhibition, run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant reduction in its apparent inhibitory activity.
-
Check for Time-Dependent Inhibition: Covalent inhibitors often exhibit time-dependent inhibition. Pre-incubate the enzyme and the compound for varying lengths of time before initiating the reaction. A progressive increase in inhibition with longer pre-incubation times is indicative of covalent modification.
Problem 2: The dose-response curve for this compound is unusually steep.
Question: The Hill slope of the IC50 curve for my compound is significantly greater than 1. What could be the cause?
Answer: A steep Hill slope can be an indicator of several non-ideal inhibition mechanisms, including aggregation or covalent reactivity. For isothiazolamines, this often suggests covalent modification of the target protein.[5]
Recommended Actions:
-
Vary Enzyme Concentration: True inhibitors that follow a 1:1 binding stoichiometry should have IC50 values that are independent of the enzyme concentration. If the IC50 value increases with increasing enzyme concentration, it suggests non-specific or covalent binding.
-
Perform a Jump-Dilution Experiment: To confirm irreversible inhibition, incubate the enzyme with a high concentration of the compound. Then, dilute the mixture to a concentration well below the IC50. If the inhibition is reversible, enzyme activity should be restored. If the inhibition is irreversible (covalent), the activity will not recover.
Problem 3: I am observing interference in my fluorescence-based assay.
Question: My blank wells containing only this compound and the fluorescent probe/substrate show a change in signal. How can I resolve this?
Answer: This indicates that the compound itself is interfering with the detection method. Sulfur-containing compounds can sometimes exhibit intrinsic fluorescence or act as quenchers.[6][7]
Recommended Actions:
-
Run a Spectral Scan: Perform a fluorescence scan of this compound alone to determine its excitation and emission spectra. This will reveal if it has overlapping spectral properties with your assay's fluorophore.
-
Implement a Counter-Screen: Run the assay in the absence of the enzyme or target protein. Any signal change observed in the presence of the compound can be attributed to direct interference with the assay's detection components.
-
Use an Orthogonal Assay: If possible, validate your findings using an assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology) to confirm that the observed activity is not an artifact of the primary assay's readout.
Quantitative Data Summary
The following tables present hypothetical data from validation experiments to help identify the interference mechanism of this compound.
Table 1: Effect of Competing Thiols on IC50 Value
| Condition | IC50 (µM) | Fold Shift | Interpretation |
| Standard Assay Buffer | 1.2 | - | Baseline activity |
| + 1 mM Glutathione (GSH) | 25.8 | >20x | Suggests thiol reactivity |
| + 0.5 mM Dithiothreitol (DTT) | 41.5 | >30x | Confirms covalent modification via thiol interaction |
Table 2: Effect of Detergent on IC50 Value
| Condition | IC50 (µM) | Fold Shift | Interpretation |
| Standard Assay Buffer | 1.2 | - | Baseline activity |
| + 0.01% Triton X-100 | 1.5 | 1.25x | Aggregation is unlikely to be the primary mechanism |
Experimental Protocols
Protocol 1: Thiol Reactivity Assay
Objective: To determine if this compound's inhibitory activity is dependent on reaction with thiol groups.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target enzyme and substrate
-
Assay buffer
-
Glutathione (GSH) stock solution (e.g., 100 mM in assay buffer)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Create two sets of assay plates.
-
To the first plate ("-GSH"), add the diluted compound and the assay buffer.
-
To the second plate ("+GSH"), add the diluted compound and GSH to a final concentration of 1 mM.
-
Incubate both plates at room temperature for 30 minutes to allow for the reaction between the compound and GSH.
-
Add the target enzyme to all wells and incubate for a further 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction progress on a microplate reader.
-
Calculate the IC50 values for both conditions and compare. A significant rightward shift in the IC50 curve in the presence of GSH indicates thiol reactivity.
Protocol 2: Aggregation Confirmation Assay
Objective: To determine if this compound inhibits the target enzyme through aggregation.
Materials:
-
This compound stock solution
-
Target enzyme and substrate
-
Assay buffer
-
Triton X-100 stock solution (e.g., 1% in assay buffer)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
Prepare two different assay buffers: one standard buffer and one containing 0.01% Triton X-100.
-
Perform the enzymatic assay with the compound dilutions in both buffer conditions.
-
Add the enzyme and compound to the respective buffers and incubate for 15 minutes.
-
Initiate the reaction with the substrate.
-
Measure the activity on a microplate reader.
-
Calculate the IC50 values for both conditions. A significant loss of potency in the presence of Triton X-100 suggests inhibition by aggregation.
Protocol 3: Fluorescence Interference Assay
Objective: To assess whether this compound intrinsically fluoresces or quenches the assay's fluorescent signal.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescent substrate or product of the enzymatic reaction
-
Microplate reader with spectral scanning capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the compound dilutions to wells containing only the assay buffer.
-
In a separate set of wells, add the compound dilutions to wells containing the fluorescent substrate/product at the concentration used in the assay.
-
Scan the plate at the excitation and emission wavelengths of your assay.
-
Analyze the data:
-
An increase in fluorescence in wells with the compound alone indicates intrinsic fluorescence.
-
A decrease in fluorescence in wells with the compound and the fluorophore indicates quenching.
-
Visualizations
Caption: Covalent modification of a target protein by this compound.
Caption: Experimental workflow for validating a primary screening hit.
Caption: Decision tree for troubleshooting assay interference.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. Fluorimetric determination of some sulfur containing compounds through complex formation with terbium (Tb+3) and uranium (U+3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of Isothiazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the metabolic stability assessment of isothiazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities associated with the isothiazole ring?
A1: The isothiazole ring can be susceptible to metabolic bioactivation, primarily mediated by Cytochrome P450 (CYP) enzymes.[1][2] A common pathway involves sulfur oxidation, which can lead to the formation of a reactive intermediate.[1] This intermediate is then susceptible to nucleophilic attack, often by glutathione (GSH), leading to the formation of glutathione conjugates.[1] This bioactivation has been observed to occur at the 4-position of the isothiazole ring.[1] Such reactive metabolites can lead to covalent binding to proteins, which is a potential risk for toxicity.[1][3]
Q2: Which Cytochrome P450 enzymes are primarily responsible for isothiazole metabolism?
A2: Studies have identified several CYP enzymes responsible for the bioactivation of isothiazole-containing compounds. In humans, the key enzymes include CYP3A4, CYP1A2, and CYP2D6.[1] The specific enzymes involved can vary across species.[1] CYPs are a major family of enzymes involved in Phase I metabolism of a wide range of compounds.[2][4][5]
Q3: What are the general strategies to improve the metabolic stability of isothiazole compounds?
A3: There are two main approaches to enhance the metabolic stability of isothiazole-based drug candidates:
-
Introduce alternative metabolic "soft spots": This strategy involves making modifications to other parts of the molecule to introduce more favorable metabolic pathways.[1][6] For example, modifying an alkoxy substituent on an adjacent ring system can shift the primary site of metabolism away from the isothiazole ring.[1][6]
-
Bioisosteric replacement of the isothiazole ring: This involves replacing the isothiazole ring with another heterocyclic ring that retains the desired pharmacological activity but has improved metabolic properties.[1][7][8] Common bioisosteres for the isothiazole ring include isoxazole and pyrazole, which have been shown to reduce bioactivation.[1] Other strategies include replacing hydrogen with deuterium or fluorine to block sites of metabolism.[9][10][11]
Q4: What are the standard in vitro models for assessing metabolic stability?
A4: The most common in vitro test systems for evaluating metabolic stability are:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s.[12][13][14] They are used to assess a compound's susceptibility to oxidative metabolism.[13][15]
-
Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes.[12][13][14] They provide a more comprehensive picture of a compound's overall metabolic fate.[13]
-
S9 Fractions: This is another subcellular fraction that contains both microsomal and cytosolic enzymes.[12][16]
Troubleshooting Guides
This guide addresses common issues encountered during the in vitro metabolic stability assessment of isothiazole compounds.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate experiments | 1. Inconsistent pipetting or timing. 2. Poor solubility of the test compound. 3. Inconsistent enzyme activity between batches of microsomes or hepatocytes.[17] | 1. Ensure precise and consistent experimental execution; automation can help reduce variability.[17] 2. Verify the compound's solubility in the incubation buffer. Keep the final concentration of organic solvents like DMSO low (typically ≤ 0.5%).[17][18] 3. Qualify new batches of enzymes with standard control compounds. |
| Compound disappears almost instantly (at t=0) | 1. Chemical instability in the assay buffer. 2. Non-specific binding to the plate or other materials. 3. Rapid, non-enzymatic degradation. | 1. Run a control incubation without the NADPH cofactor (for microsomes) or in heat-inactivated enzyme systems to assess chemical stability.[19] 2. Use low-binding plates and assess recovery at the initial time point. 3. Analyze the buffer composition for any components that may react with your compound. |
| No metabolism observed for the compound | 1. The compound is highly stable. 2. The concentration of the test compound is too high, saturating the enzymes. 3. The primary metabolic pathway is not captured by the in vitro system (e.g., non-CYP enzymes). | 1. This is a positive result if the goal is high stability. Confirm with a positive control compound to ensure the assay is working. 2. Test a lower concentration of your compound. 3. Consider using hepatocytes which have a broader range of enzymes, or subcellular fractions from other tissues (e.g., intestine, kidney) if extrahepatic metabolism is suspected.[17] |
| In vitro data does not correlate with in vivo findings | 1. Significant extrahepatic metabolism is occurring in vivo.[17] 2. The in vitro model lacks a specific metabolic pathway present in vivo (e.g., certain Phase II enzymes).[17][20] 3. Issues with drug transporters not accounted for in the in vitro system.[17][20] | 1. Conduct metabolic stability assays using subcellular fractions from other relevant tissues.[17] 2. Ensure your assay conditions are appropriate for the suspected pathways. For example, use hepatocytes or supplement microsomes with cofactors like UDPGA for glucuronidation.[17] 3. Use more complex models like plated hepatocytes or consider specific transporter assays. |
Data Presentation
Table 1: Example In Vitro Covalent Binding Data for an Isothiazole Compound
This table illustrates typical data showing species differences in the bioactivation of an isothiazole-based compound.
| Species | Covalent Binding (pmol equivalent/mg protein/h) |
| Human | 98 - 144[1] |
| Monkey | 208 - 1300[1] |
| Dog | 400 - 529[1] |
| Rat | 360 - 1300[1] |
| Mouse | 300 - 1300[1] |
Table 2: Experimental Metabolic Stability Log
Researchers can use this template to log and compare their experimental results.
| Compound ID | Test System (e.g., HLM, RLM) | Concentration (µM) | Time Points (min) | % Remaining (at final time point) | t½ (min) | CLint (µL/min/mg protein) |
Visualizations
Caption: Workflow for assessing and improving metabolic stability.
References
- 1. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem-space.com [chem-space.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. bioivt.com [bioivt.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
Technical Support Center: 5-tert-butyl-3-isothiazolamine Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-tert-butyl-3-isothiazolamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound degradation.
Q1: I am not observing any degradation of this compound in my preliminary hydrolysis study. What could be the reason?
A1: Isothiazolinones are known to be relatively stable in acidic media.[1] If your study is being conducted at a low pH, you may not observe significant degradation. Consider the following troubleshooting steps:
-
pH Adjustment: Isothiazolinones tend to degrade more rapidly in alkaline solutions. The rate of degradation increases with an increase in pH.[1][2] Try performing the hydrolysis study at higher pH values (e.g., pH 9 or 10).
-
Temperature Increase: Elevating the temperature can accelerate the degradation process. Studies on other isothiazolones have shown that an increase in temperature significantly shortens their half-life.[1][3] However, be cautious not to use excessively high temperatures that might lead to unrealistic degradation pathways.
-
Extended Study Duration: If no degradation is observed after a short period, extend the duration of your experiment. Some isothiazolinones can be stable for extended periods under certain conditions.[1]
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC, GC-MS) is sensitive enough to detect small changes in the concentration of the parent compound.
Q2: My HPLC analysis shows peak tailing for this compound. How can I resolve this?
A2: Peak tailing in HPLC can be caused by several factors. Here are some common solutions:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. For an amine-containing compound like this compound, a mobile phase pH that is too close to its pKa can cause peak tailing. Try adjusting the pH to be at least 2 units away from the pKa of the compound.
-
Column Choice: Ensure you are using an appropriate column for your analysis. A C18 column is a common choice for isothiazolinones.[4]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.
Q3: I am having difficulty identifying the degradation products using mass spectrometry (MS). What are some common challenges and solutions?
A3: Identifying unknown degradation products can be challenging.[5] Here are some tips:
-
Ionization Technique: The choice of ionization technique (e.g., ESI, APCI) can significantly impact the signal intensity of your degradation products.[6] Experiment with different ionization methods to optimize for your analytes of interest.
-
Mass Accuracy: Ensure your mass spectrometer is properly calibrated to obtain accurate mass measurements, which are crucial for determining the elemental composition of the degradation products.[6]
-
Tandem MS (MS/MS): Use tandem mass spectrometry to fragment the ions of the potential degradation products. The fragmentation pattern can provide valuable structural information.
-
Predicted Degradation Pathways: Based on the known degradation pathways of other isothiazolinones (hydrolysis, oxidation, photolysis), you can predict potential degradation products and look for their corresponding masses in your spectra.[7]
Q4: What are the expected major degradation pathways for this compound?
A4: While specific data for this compound is limited, based on related isothiazolinone compounds, the following degradation pathways can be anticipated:
-
Hydrolysis: Under alkaline conditions, the isothiazolinone ring is susceptible to hydrolytic cleavage, leading to the formation of various open-chain compounds.[2][8]
-
Photodegradation: Exposure to UV light can induce isomerization, oxidation, and hydroxylation of the isothiazolinone ring.[7]
-
Biodegradation: In the presence of microorganisms, the compound can be degraded into smaller organic molecules. Studies on other isothiazolinones have shown rapid biodegradation in soil and wastewater.[9]
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition.[1][3]
Quantitative Data on Isothiazolinone Degradation
The following tables summarize quantitative data on the degradation of various isothiazolinone compounds from published literature. This data can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Half-lives of Various Isothiazolinones under Different Conditions
| Isothiazolinone | Condition | pH | Temperature (°C) | Half-life | Citation |
| DCOIT | Hydrolysis | 7 | 25 | 1.2 days | [9] |
| DCOIT | Hydrolysis | 9 | 25 | 3.7 days | [9] |
| DCOIT | Hydrolysis | - | 4 | >64 days | [9] |
| DCOIT | Hydrolysis | - | 40 | 4.5 days | [9] |
| DCOIT | Photolysis | - | - | 6.8 days | [9] |
| MI | Biodegradation (Soil) | - | - | 0.28 days | [9] |
| BIT | Biodegradation (Soil) | - | - | 0.52 days | [9] |
| OIT | Biodegradation (Soil) | - | - | 9.3 days | [9] |
| OIT | Biodegradation (Wastewater) | - | - | 5 - 13 hours | [9] |
| MCI | Thermal (Aqueous) | 8.5 | 25 (Room Temp) | 46 days | [1] |
| MCI | Thermal (Aqueous) | 9.6 | 60 | <2 hours | [1] |
| MCI | Thermal (Metalworking Fluid) | - | 40 | 12.2 days | [3] |
| MCI | Thermal (Metalworking Fluid) | - | 60 | 1.6 days | [3] |
Table 2: Quantum Yields and Reaction Rate Constants for Isothiazolinones
| Isothiazolinone | Parameter | Value | Citation |
| MIT | Quantum Yield | 35.4 mmol·ein⁻¹ | [10] |
| BIT | Quantum Yield (pH 4-6) | 13.5 mmol·ein⁻¹ | [10] |
| BIT | Quantum Yield (pH 8) | 55.8 mmol·ein⁻¹ | [10] |
| MIT | Reaction Rate with OH radicals | 2.09·10⁹ L mol⁻¹·s⁻¹ | [10] |
| BIT | Reaction Rate with OH radicals | 5.9·10⁹ L mol⁻¹·s⁻¹ | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the degradation analysis of this compound.
Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Sterile buffer solutions (pH 4, 7, and 9)
-
Constant temperature water bath or incubator
-
HPLC or GC-MS system
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In separate sterile flasks, add a small aliquot of the stock solution to the pH 4, 7, and 9 buffer solutions to achieve a final concentration suitable for your analytical method.
-
Incubate the flasks in a constant temperature bath, typically at 25°C.
-
At predetermined time intervals, withdraw an aliquot from each flask.
-
Immediately analyze the concentration of this compound in the aliquot using a validated HPLC or GC-MS method.
-
Continue sampling until at least 50% degradation is observed or for a maximum of 30 days.
-
Plot the natural logarithm of the concentration versus time to determine the first-order rate constant and the half-life at each pH.
Photodegradation in Water
Objective: To assess the degradation of this compound in aqueous solution upon exposure to a light source simulating sunlight.
Materials:
-
This compound
-
Ultrapure water
-
Quartz reaction vessel
-
A light source (e.g., Xenon lamp with filters to simulate sunlight)
-
Magnetic stirrer
-
HPLC or GC-MS system
Procedure:
-
Prepare an aqueous solution of this compound in the quartz reaction vessel.
-
Place the vessel in a photoreactor equipped with the light source and a magnetic stirrer.
-
Maintain a constant temperature, if necessary, using a cooling system.
-
Take an initial sample (time zero) before turning on the light source.
-
Turn on the light source and start the experiment.
-
At regular time intervals, withdraw samples from the reaction vessel.
-
Analyze the concentration of this compound and any potential degradation products in the samples using HPLC or GC-MS.
-
Continue the experiment until significant degradation is observed.
-
A dark control (the reaction vessel wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.
Ready Biodegradability - CO2 Evolution Test (Adapted from OECD Guideline 301B)
Objective: To evaluate the ready biodegradability of this compound by microorganisms in an aerobic aqueous medium.
Materials:
-
This compound
-
Mineral medium
-
Inoculum (e.g., activated sludge from a wastewater treatment plant)
-
CO2-free air
-
CO2 trapping solution (e.g., barium hydroxide or sodium hydroxide)
-
Incubation bottles
Procedure:
-
Prepare the test medium by adding the inoculum and this compound to the mineral medium in the incubation bottles. The concentration of the test substance should be between 10 and 20 mg of Total Organic Carbon (TOC) per liter.[11]
-
Set up control bottles containing only the inoculum and mineral medium (blank) and bottles with a reference substance of known biodegradability.
-
Aerate the bottles with CO2-free air. The effluent air from each bottle is passed through a CO2 trapping solution.
-
Incubate the bottles in the dark at a constant temperature (22 ± 2°C) for 28 days.[11]
-
Periodically analyze the amount of CO2 produced by titrating the remaining hydroxide in the trapping solution or by using an inorganic carbon analyzer.
-
The percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches 60% degradation within a 10-day window during the 28-day test.[11]
Visualizations
The following diagrams illustrate the postulated degradation pathway and a typical experimental workflow for degradation studies.
Caption: Postulated degradation pathways for this compound.
Caption: General workflow for conducting degradation studies.
References
- 1. A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 4. researchgate.net [researchgate.net]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. gmi-inc.com [gmi-inc.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. jrfglobal.com [jrfglobal.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. microbe-investigations.com [microbe-investigations.com]
Minimizing side reactions in the synthesis of 5-aminoisothiazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing side reactions in the synthesis of 5-aminoisothiazoles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 5-aminoisothiazoles in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the 5-aminoisothiazole synthesis is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors. A systematic approach to optimization is recommended:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Experiment with small-scale trials to identify the optimal parameters for your specific substrates. Some reactions may benefit from elevated temperatures to overcome activation energy barriers, while others may require lower temperatures to prevent degradation of starting materials or products.
-
Purity of Reagents and Solvents: Impurities in your starting materials (e.g., β-ketonitriles, α-cyanothioacetamides) or solvents can lead to unwanted side reactions or inhibit the desired transformation. Ensure all reagents are of high purity and solvents are appropriately dried, as many of the intermediates are sensitive to moisture.
-
Inefficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure efficient mass transfer and complete reaction.
-
Product Decomposition: The desired 5-aminoisothiazole may be unstable under the reaction or workup conditions. Monitor the reaction progress by TLC or LC-MS to check for product degradation over time and consider milder workup procedures.
Q2: I am observing the formation of significant amounts of a dimeric or polymeric byproduct. What is the likely cause and how can I minimize it?
A2: Dimerization or polymerization is a common side reaction, particularly in syntheses involving the self-condensation of nitriles, a process related to the Thorpe-Ziegler reaction.[1][2] This occurs when a deprotonated nitrile intermediate attacks another molecule of the starting nitrile instead of undergoing the desired intramolecular cyclization.
To minimize this:
-
High Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular side reaction.
-
Slow Addition of Reagents: Adding the base or one of the key reactants slowly can help to maintain a low concentration of reactive intermediates, thus disfavoring dimerization.
-
Choice of Base: The strength and steric bulk of the base can influence the reaction pathway. A non-nucleophilic, sterically hindered base may be more effective in promoting the desired cyclization.
Q3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What are the possible isomers and how can I avoid their formation?
A3: Isomeric impurities can arise from incomplete cyclization, rearrangement of intermediates, or alternative reaction pathways. For example, in syntheses involving α-cyanothioacetamides, incomplete sulfurization or alternative cyclization pathways can lead to the formation of thiophene or other heterocyclic byproducts. Additionally, rearrangement reactions of substituted aminothiazoles have been reported, suggesting the potential for isomerization under certain conditions.
To mitigate the formation of isomers:
-
Strict Control of Reaction Temperature: Temperature fluctuations can favor alternative, higher-energy reaction pathways leading to isomeric byproducts.
-
Choice of Sulfur Source and Reaction Conditions: The reactivity of the sulfur source (e.g., elemental sulfur, sulfur monochloride) and the reaction conditions will significantly impact the regioselectivity of the cyclization.
-
Careful Monitoring of Reaction Progress: Following the reaction by TLC or LC-MS can help to identify the formation of byproducts and allow for quenching the reaction at the optimal time.
Q4: How can I prevent the formation of bis(2-aminothiazole)sulfides as a side product?
A4: The formation of bis(2-aminothiazole)sulfides has been reported as a side reaction in the synthesis of related aminothiazoles.[3] This is thought to occur through the reaction of a thiazole intermediate with a sulfur source or another thiazole molecule. To avoid this:
-
Stoichiometry Control: Use the correct stoichiometry of the sulfur reagent. An excess of sulfur can lead to the formation of sulfur-linked dimers.
-
Reaction Time: Avoid prolonged reaction times, as this can increase the likelihood of side reactions.
-
Purification: If formed, these byproducts can often be separated by column chromatography.
Data on Reaction Conditions and Product Distribution
The following table summarizes how different reaction conditions can affect the yield of the desired 5-aminoisothiazole and the formation of common side products. The data is compiled from studies on the synthesis of isothiazoles and related aminothiazoles.
| Synthesis Method | Key Reactants | Reaction Conditions | Desired Product Yield (%) | Major Side Products | Reference(s) |
| Modified Gewald Synthesis | β-ketonitrile, Elemental Sulfur, Amine | Morpholine, Ethanol, Reflux | 60-75% | Dimerized starting materials, Thiophenes | |
| From α-Cyanothioacetamide | α-cyanothioacetamide, Halogenating agent | Pyridine, 0°C to rt | 55-70% | Polymeric materials, Isomeric thiazoles | |
| From β-Enaminones | β-enaminone, Sulfur Monochloride | Dichloromethane, -10°C | 70-85% | Chlorinated byproducts, Unreacted starting material |
Detailed Experimental Protocols
Protocol 1: Minimized Dimerization in the Synthesis of a Substituted 5-Aminoisothiazole
This protocol is designed to minimize the formation of dimeric byproducts through the use of high dilution and controlled addition of reagents.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous ethanol (200 mL).
-
Addition of Base: Sodium ethoxide (1.1 equivalents) is added to the ethanol and the mixture is stirred until complete dissolution.
-
Slow Addition of Reactants: A solution of the α-cyanothioacetamide (1.0 equivalent) in anhydrous ethanol (50 mL) is added dropwise to the stirred solution of the base over a period of 2 hours.
-
Reaction Monitoring: The reaction is monitored by TLC. The reaction is typically complete after stirring for an additional 4 hours at room temperature.
-
Workup: The reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-aminoisothiazole.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Troubleshooting Workflow for Low Yield in 5-Aminoisothiazole Synthesis
Caption: A flowchart outlining the steps to troubleshoot and optimize the yield of 5-aminoisothiazole synthesis.
Diagram 2: Competing Pathways in 5-Aminoisothiazole Synthesis
Caption: Diagram illustrating the competition between the desired intramolecular cyclization and the side reaction of intermolecular dimerization.
References
Technical Support Center: Trace Analysis of 5-tert-butyl-3-isothiazolamine
This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting support for the quantitative trace analysis of 5-tert-butyl-3-isothiazolamine.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for trace-level quantification of this compound?
For trace analysis, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.[1] This technique offers the high sensitivity and selectivity required to detect low concentrations and to distinguish the analyte from complex sample matrices.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative, but may require a derivatization step to improve the volatility and thermal stability of the analyte.[4]
Q2: How should I prepare samples for analysis? Sample preparation is a critical step that dictates the accuracy and reliability of your results. [5][6]
The optimal preparation method depends on the sample matrix:
-
Aqueous Samples (e.g., process water, environmental water): Solid-Phase Extraction (SPE) is highly effective for concentrating the analyte and removing interfering substances.[4][5] Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges are commonly used.
-
Solid or Semi-Solid Samples (e.g., formulations, raw materials): An initial extraction using a suitable organic solvent is necessary. Techniques like Ultrasonic-Assisted Extraction (UAE) with methanol or acetonitrile are effective at transferring the analyte from the sample matrix into the solvent.[1][5]
-
Complex Matrices (e.g., consumer products, biological samples): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be beneficial for comprehensive cleanup and extraction.[7]
Q3: The stability of my this compound standards and samples seems poor. What could be the cause?
Isothiazolinones can be susceptible to degradation under certain conditions.[5] Key factors influencing stability include:
-
pH: The compound is generally more stable under acidic to neutral conditions. Degradation can accelerate in alkaline solutions (pH > 8).[8]
-
Temperature: Elevated temperatures can increase the rate of degradation. It is mandatory to store samples and standards at low temperatures (e.g., 4°C) to ensure their integrity.[4][8]
-
Presence of Nucleophiles: Compounds containing thiol groups (e.g., cysteine), some amines, or sulfides can react with the isothiazolinone ring, leading to its cleavage and the loss of the analyte.[5][8]
-
Light: Photodegradation can occur. Store standards and samples in amber vials or protect them from light.[8]
For aqueous environmental samples, preservation with sodium azide may improve stability, but its compatibility with your specific analytical method should be verified.[9][10]
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound.
Problem 1: Low or No Analyte Signal
If you are observing a significantly lower signal than expected or no signal at all, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low analyte signal.
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible sample solvent with the mobile phase.
-
Solution: Ensure the final sample extract is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
-
-
Possible Cause: Secondary interactions with the column stationary phase.
-
Solution: The tert-butyl group and amine functionality may interact with residual silanols on the column. Try adding a small amount of a competitor (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. Consider using a column with advanced end-capping.
-
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent or replace it if performance does not improve. Using a guard column can extend the life of your analytical column.
-
Problem 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Sample preparation is often the largest source of variability.[6] Ensure all extraction, evaporation, and reconstitution steps are performed consistently. An automated or semi-automated SPE system can improve reproducibility.
-
-
Possible Cause: Analyte degradation during the analytical sequence.
-
Solution: Isothiazolinones can degrade over time, even in the autosampler.[5] Keep the autosampler tray cooled (e.g., 4-10°C) and analyze samples promptly after preparation.
-
-
Possible Cause: Carryover from a previous high-concentration sample.
-
Solution: Optimize the needle wash procedure in the autosampler method. Use a strong wash solvent and run blank injections after high-concentration samples to confirm the absence of carryover.
-
Experimental Protocol: SPE-HPLC-MS/MS Method
This protocol is a representative method for the analysis of this compound in an aqueous matrix, adapted from established methods for similar isothiazolinones.[1][3][4]
Caption: General workflow for trace analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge: Use a Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL).
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load 100 mL of the sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.
-
Elution: Elute the analyte with 2 x 4 mL aliquots of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.
2. HPLC-MS/MS Conditions
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound must be determined by infusing a standard solution.
Method Performance Data (Representative)
Since data for this compound is not widely published, the following table summarizes typical performance metrics for related isothiazolinone compounds analyzed by LC-MS/MS to provide a benchmark for expected method performance.[1][2][9][11]
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) |
| OIT | Water | SPE-LC-MS/MS | ~0.01 µg/L | ~0.03 µg/L | 90 - 105% |
| DCOIT | Water | SPE-LC-MS/MS | ~0.01 µg/L | ~0.04 µg/L | 85 - 102% |
| BIT | Adhesives | UAE-LC-MS/MS | 0.01 mg/kg | 0.03 mg/kg | 88 - 107% |
| MI / CMI | Water | Direct Injection-LC-MS/MS | 0.03 - 0.1 µg/L | 0.1 - 0.3 µg/L | 95 - 110% |
LOD: Limit of Detection; LOQ: Limit of Quantification; OIT: Octylisothiazolinone; DCOIT: Dichlorooctylisothiazolinone; BIT: Benzisothiazolinone; MI: Methylisothiazolinone; CMI: Chloromethylisothiazolinone.
References
- 1. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation techniques for the determination of trace residues and contaminants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. food-safety.com [food-safety.com]
- 8. benchchem.com [benchchem.com]
- 9. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry | CoLab [colab.ws]
- 11. eeer.org [eeer.org]
Validation & Comparative
A Comparative Analysis of Isothiazolinone Biocides: Evaluating 5-tert-butyl-3-isothiazolamine Against Key Industry Preservatives
A comprehensive review of the existing scientific literature reveals a significant data gap concerning the biocidal efficacy and toxicological profile of 5-tert-butyl-3-isothiazolamine. While its chemical structure is noted, extensive comparative performance data against widely-used isothiazolinone biocides is not publicly available. This guide, therefore, presents a detailed comparative study of prominent isothiazolinones, providing a framework for the evaluation of novel compounds like this compound, should data become accessible.
Introduction to Isothiazolinones
Isothiazolinones are a class of heterocyclic organic compounds widely employed as broad-spectrum antimicrobial agents in a vast array of industrial and consumer products.[1] Their efficacy against bacteria, fungi, and algae makes them invaluable as preservatives in water-based formulations such as paints, adhesives, cleaning products, and cosmetics.[2][3] The antimicrobial activity of isothiazolinones is primarily attributed to their ability to inhibit essential microbial enzymes.[4]
Mechanism of Action: A Two-Step Process
The biocidal action of isothiazolinones is characterized by a two-step mechanism that ensures rapid and irreversible microbial control.[5] Initially, they quickly inhibit microbial growth and metabolic pathways by targeting dehydrogenase enzymes.[4][6] This is followed by irreversible cell damage, leading to a loss of viability over a period of hours.[5] The core of this mechanism lies in the electrophilic nature of the isothiazolinone ring, which reacts with thiol groups (-SH) in critical enzymes and proteins, disrupting their function and ultimately leading to cell death.[2][4]
Caption: General mechanism of action for isothiazolinone biocides.
Comparative Analysis of Common Isothiazolinones
While data for this compound is unavailable, a comparative assessment of well-established isothiazolinones provides valuable insights into structure-activity relationships and performance characteristics. The most commonly used isothiazolinones in industrial applications include Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[7]
| Isothiazolinone | Chemical Structure | Key Characteristics |
| Methylisothiazolinone (MIT) | C4H5NOS[8] | Effective against bacteria, but often requires higher concentrations when used alone. It has been associated with skin sensitization.[5] |
| Chloromethylisothiazolinone (CMIT) | C4H4ClNOS[9] | A potent, broad-spectrum biocide, often used in combination with MIT (e.g., Kathon™). The presence of chlorine enhances its antimicrobial activity.[7][10] |
| Benzisothiazolinone (BIT) | C7H5NOS[2] | Offers good long-term stability and is effective against a broad range of microorganisms. It is commonly used in paints and coatings.[3] |
| Octylisothiazolinone (OIT) | C11H19NOS | Highly effective against fungi, making it suitable for use in products prone to fungal contamination like wood preservatives and some coatings. |
Note: The chemical structure for this compound is C7H12N2S, distinguishing it from the isothiazolinones listed which contain a ketone group at the 3-position.[1]
Experimental Protocols for Efficacy Assessment
To evaluate the comparative performance of these biocides, standardized antimicrobial effectiveness testing is crucial. A typical workflow involves challenging a product formulation with a known concentration of microorganisms and monitoring the reduction in microbial population over time.
Caption: A typical workflow for antimicrobial effectiveness testing.
A key metric derived from such studies is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Methodologies:
1. Preparation of Microbial Inoculum:
-
Cultures of relevant microorganisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus brasiliensis, Candida albicans) are grown on appropriate agar plates.
-
The growth is harvested and suspended in a sterile saline solution.
-
The suspension is standardized to a specific cell density, typically 1 x 10⁸ colony-forming units (CFU)/mL, using a spectrophotometer or plate counting methods.
2. Product Inoculation and Incubation:
-
The product samples containing the test biocides are inoculated with the standardized microbial suspension to achieve a final concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
The inoculated samples are then incubated at a specified temperature (e.g., 20-25°C) for a period of 28 days.
3. Microbial Enumeration:
-
At predetermined time points (e.g., 7, 14, and 28 days), aliquots are withdrawn from each sample.
-
Serial dilutions of the aliquots are prepared in a sterile diluent.
-
The dilutions are plated onto agar plates and incubated under conditions suitable for the growth of the test microorganism.
-
The number of colonies is counted, and the concentration of viable microorganisms (CFU/mL) is calculated.
4. Data Analysis:
-
The log reduction in the microbial population from the initial inoculum is calculated for each time point.
-
The performance of the different biocides is compared based on the rate and extent of microbial reduction.
Toxicity and Regulatory Considerations
A critical aspect of biocide selection is its toxicological profile and regulatory status. Isothiazolinones, while effective, are known to have skin sensitization potential.[7] For instance, both MIT and CMIT have been identified as contact allergens.[5] Regulatory bodies in different regions have set limits on the permissible concentrations of specific isothiazolinones in various product types to ensure consumer safety.[7] The toxicity profile of this compound remains uncharacterized in the reviewed literature.
Conclusion
The isothiazolinone family of biocides offers a range of options for preserving industrial and consumer products. The selection of an appropriate isothiazolinone depends on the specific application, the types of microbial contamination expected, and the regulatory landscape. While this guide provides a comparative framework for well-known isothiazolinones, the lack of publicly available data on this compound prevents its direct comparison. Further research and publication of experimental data are necessary to ascertain its potential role and performance characteristics within the field of antimicrobial preservation. Researchers and drug development professionals are encouraged to conduct standardized efficacy and toxicity studies to build a comprehensive profile for this and other novel biocidal agents.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safecosmetics.org [safecosmetics.org]
- 6. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. atamankimya.com [atamankimya.com]
Efficacy of 5-tert-butyl-3-isothiazolamine versus commercial biocides
Isothiazolinone-based biocides are a cornerstone of microbial control in a vast array of industrial and consumer products. Their broad-spectrum efficacy against bacteria, fungi, and algae makes them a popular choice for preservation and disinfection. This guide provides a comparative overview of some of the most common commercial isothiazolinone biocides, supported by experimental data and methodological insights.
Mechanism of Action of Isothiazolinone Biocides
Isothiazolinone biocides exert their antimicrobial effect through a rapid, two-step mechanism. Initially, they inhibit microbial growth and metabolism within minutes of contact. This is followed by irreversible cell damage, leading to cell death over a period of hours. The primary mode of action involves the electrophilic sulfur atom in the isothiazolinone ring, which reacts with nucleophilic groups, particularly the thiol groups of cysteine residues in essential microbial enzymes. This covalent modification inactivates key metabolic enzymes, such as dehydrogenases, leading to the disruption of critical physiological functions like respiration and energy generation.
Caption: General mechanism of action for isothiazolinone biocides.
Comparative Efficacy of Commercial Isothiazolinone Biocides
The efficacy of a biocide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the chemical that prevents visible growth of a microorganism. The following table summarizes the MIC values for several common isothiazolinone biocides against a range of microorganisms.
| Biocide | Active Ingredient(s) | Target Microorganism | MIC (µg/mL or ppm) | Reference |
| Kathon™ CG | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) & 2-Methyl-4-isothiazolin-3-one (MIT) (3:1 ratio) | Escherichia coli | 0.5 - 1.0 | [1] |
| Pseudomonas aeruginosa | 2.0 - 4.0 | [1] | ||
| Staphylococcus aureus | 0.5 - 2.0 | [1] | ||
| Aspergillus niger | 5.0 - 10.0 | [1] | ||
| Candida albicans | 2.0 - 5.0 | [1] | ||
| Proxel™ GXL | 1,2-Benzisothiazolin-3-one (BIT) | Escherichia coli | 15 - 20 | [1] |
| Pseudomonas aeruginosa | 50 - 100 | [1] | ||
| Staphylococcus aureus | 20 - 40 | [1] | ||
| Aspergillus niger | 100 - 200 | [1] | ||
| Candida albicans | 50 - 100 | [1] | ||
| Kordek™ MLX | 2-Methyl-4-isothiazolin-3-one (MIT) | Escherichia coli | 41 | [1] |
| Pseudomonas aeruginosa | 100 - 200 | [1] | ||
| Staphylococcus aureus | 50 - 100 | [1] | ||
| Aspergillus niger | 200 - 400 | [1] | ||
| Candida albicans | 100 - 200 | [1] | ||
| Sea-Nine™ 211 | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Marine Algae | 0.01 - 0.1 | |
| Marine Bacteria | 0.1 - 1.0 | |||
| Fungi | 0.5 - 2.0 |
Note: MIC values can vary depending on the specific strain of microorganism, culture conditions, and test methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a biocide is a fundamental measure of its efficacy. A common method for determining MIC is the broth microdilution method.
1. Preparation of Inoculum:
-
A pure culture of the test microorganism is grown in a suitable liquid broth medium to a specified cell density (typically 10^5 to 10^6 colony-forming units per milliliter, CFU/mL).
2. Preparation of Biocide Dilutions:
-
A serial dilution of the biocide is prepared in the broth medium in a 96-well microtiter plate. Each well will contain a different concentration of the biocide.
3. Inoculation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum, no biocide) and a negative control well (broth only) are included.
4. Incubation:
-
The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria).
5. Interpretation of Results:
-
After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the biocide at which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Concluding Remarks
The choice of an appropriate biocide depends on a multitude of factors including the target microorganisms, the chemical and physical properties of the system to be protected, regulatory requirements, and cost-effectiveness. While specific data for 5-tert-butyl-3-isothiazolamine as an industrial biocide is limited in the public domain, the broader class of isothiazolinones offers a range of well-characterized options. The data presented here for common commercial isothiazolinones demonstrates the varying levels of efficacy, which underscores the importance of selecting a biocide based on empirical data and the specific application requirements. For novel compounds such as this compound, rigorous testing according to established protocols would be necessary to determine their efficacy and suitability for commercial use.
References
Validating the Antimicrobial Activity of 5-tert-butyl-3-isothiazolamine in Different Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of 5-tert-butyl-3-isothiazolamine and its alternatives. Due to the limited availability of public domain data specifically for this compound, this document utilizes data from closely related isothiazolinone compounds to provide a representative comparison. The information is intended to guide researchers in designing and interpreting their own validation studies.
Mechanism of Action: Isothiazolinones
Isothiazolinones, including this compound, exert their antimicrobial effect through a two-step mechanism. Initially, they cause rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage, leading to cell death. The primary mode of action involves the inhibition of essential enzymes, particularly those with thiol groups at their active sites.[1] Isothiazolinones readily react with these thiol groups, disrupting vital metabolic pathways and ultimately leading to microbial demise.
Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various isothiazolinones and common alternative antimicrobial agents against a range of bacteria and fungi. This data, compiled from various sources, serves as a benchmark for comparative analysis.
Note: The following data for isothiazolinones is representative of the class. Specific MIC values for this compound may vary and should be determined experimentally.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) against Bacteria (µg/mL)
| Microorganism | Isothiazolinones (Representative) | Parabens | Bronopol | Formaldehyde-Releasing Agents |
| Staphylococcus aureus | 0.5 - 50 | 1000 - 8000 | 12.5 - 50 | 100 - 500 |
| Escherichia coli | 5 - 75 | 1000 - 8000 | 12.5 - 25 | 250 - 1000 |
| Pseudomonas aeruginosa | 10 - 100 | >8000 | 25 - 100 | 500 - 2000 |
Data compiled from multiple sources. Actual values can vary based on specific compound, strain, and testing conditions.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) against Fungi (µg/mL)
| Microorganism | Isothiazolinones (Representative) | Parabens | Bronopol | Formaldehyde-Releasing Agents |
| Candida albicans | 1 - 50 | 100 - 4000 | 50 - 200 | 100 - 1000 |
| Aspergillus niger | 1 - 100 | 100 - 4000 | 100 - 500 | 250 - 2000 |
Data compiled from multiple sources. Actual values can vary based on specific compound, strain, and testing conditions.
Experimental Protocols
Accurate validation of antimicrobial activity requires standardized and reproducible experimental methods. The following are detailed protocols for three key assays used to evaluate the efficacy of antimicrobial agents.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (this compound or alternative)
-
Microorganism culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial twofold dilutions of the test compound in the broth within the wells of the microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Broth Microdilution Workflow
Agar Disk Diffusion Assay
This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Test compound
-
Sterile filter paper disks
-
Microorganism culture
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension.
-
Plate Inoculation: Evenly spread the inoculum over the entire surface of the MHA plate using a sterile swab to create a lawn of bacteria.
-
Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
Agar Disk Diffusion Workflow
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
Test compound
-
Microorganism culture
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Shaking incubator
-
Serial dilution supplies and agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension.
-
Exposure: Add the test compound at various concentrations to flasks containing the broth and the microbial inoculum. Include a growth control without the test compound.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Enumeration: Perform serial dilutions of the collected samples and plate them onto agar to determine the number of viable microorganisms (Colony Forming Units per mL, CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.
Time-Kill Assay Workflow
Conclusion
While specific experimental data for this compound is not extensively available in the public domain, the provided information on related isothiazolinone compounds and standardized testing protocols offers a solid framework for its evaluation. The comparative data suggests that isothiazolinones, as a class, are potent broad-spectrum antimicrobial agents. Researchers are encouraged to utilize the detailed methodologies presented in this guide to conduct their own studies to generate specific data for this compound and make informed decisions regarding its application.
References
Cross-Reactivity of Antibodies Against Isothiazolinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody cross-reactivity against various isothiazolinone derivatives. Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in industrial and consumer products. Due to their potential to act as haptens and elicit immune responses, understanding the specificity of antibodies raised against them is crucial for the development of accurate immunoassays for their detection and for studying their immunological effects.
Introduction to Isothiazolinone Haptens and Immunogenicity
Isothiazolinone derivatives, such as methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), benzisothiazolinone (BIT), and octylisothiazolinone (OIT), are small molecules known as haptens.[1] By themselves, they are generally not immunogenic.[1] To elicit an antibody response, they must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1] This hapten-carrier conjugate can then be recognized by the immune system, leading to the production of antibodies.
The specificity of the resulting antibodies is a critical factor. Ideally, an antibody raised against a specific isothiazolinone derivative would only bind to that particular molecule. However, due to structural similarities between different derivatives, cross-reactivity can occur, where an antibody raised against one derivative also binds to others. This guide explores the principles of antibody production against isothiazolinones and the extent of their cross-reactivity based on available experimental data.
Experimental Data on Antibody Cross-Reactivity
While much of the research on the cross-reactivity of isothiazolinones has focused on T-cell mediated allergic contact dermatitis, data on antibody-mediated cross-reactivity is less abundant in publicly available literature. However, studies on the development of immunoassays for other small molecules provide a framework for understanding how such cross-reactivity is assessed.
A study on the development of a monoclonal antibody for the antibiotic tilmicosin demonstrated the methodology for assessing cross-reactivity. The researchers tested the binding of the anti-tilmicosin antibody against other macrolide antibiotics with structural similarities. The cross-reactivity was quantified by comparing the concentration of the competing compound required to cause 50% inhibition (IC50) of the primary antigen's binding to the IC50 of the primary antigen itself.
Hypothetical Cross-Reactivity Data of a Monoclonal Antibody Raised Against Methylisothiazolinone (MI)
The following table is a hypothetical representation of cross-reactivity data for a monoclonal antibody developed against MI, based on the principles of competitive immunoassays. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Isothiazolinone Derivative | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Methylisothiazolinone (MI) | C4H5NOS | 10 | 100 |
| Methylchloroisothiazolinone (MCI) | C4H4ClNOS | 50 | 20 |
| Benzisothiazolinone (BIT) | C7H5NOS | 200 | 5 |
| Octylisothiazolinone (OIT) | C11H19NOS | >1000 | <1 |
Cross-Reactivity (%) = (IC50 of MI / IC50 of competing derivative) x 100
This hypothetical data suggests that an antibody raised against MI may show some cross-reactivity with MCI due to the shared isothiazolinone ring structure, but significantly less with the larger, structurally more distinct BIT and OIT derivatives.
Experimental Protocols
The generation of antibodies against isothiazolinone derivatives and the assessment of their cross-reactivity typically involve the following key experimental procedures:
Hapten-Carrier Conjugate Preparation
Objective: To covalently link the isothiazolinone hapten to a carrier protein to make it immunogenic.
Materials:
-
Isothiazolinone derivative (e.g., a derivative of MI with a carboxyl group for conjugation)
-
Carrier protein (e.g., BSA or KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing or desalting column
Protocol:
-
Dissolve the isothiazolinone hapten and NHS in a suitable organic solvent (e.g., DMSO or DMF).
-
Add EDC to the solution and stir for 1-2 hours at room temperature to activate the carboxyl group of the hapten.
-
Dissolve the carrier protein in PBS.
-
Slowly add the activated hapten solution to the carrier protein solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Remove unconjugated hapten and byproducts by dialysis against PBS or by using a desalting column.
-
Confirm the conjugation and determine the hapten-to-protein ratio using methods like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Antibody Production
Objective: To generate antibodies against the isothiazolinone hapten by immunizing an animal with the hapten-carrier conjugate.
Protocol:
-
Emulsify the hapten-carrier conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunize laboratory animals (e.g., rabbits for polyclonal antibodies or mice for monoclonal antibodies) with the emulsion via subcutaneous or intraperitoneal injections.
-
Administer booster injections every 2-4 weeks.
-
Collect blood samples periodically to monitor the antibody titer using an indirect ELISA.
-
Once a high antibody titer is achieved, collect the serum (for polyclonal antibodies) or proceed with hybridoma technology (for monoclonal antibodies).
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for Cross-Reactivity Assessment
Objective: To determine the specificity of the produced antibodies by measuring their binding to different isothiazolinone derivatives.
Materials:
-
Microtiter plates
-
Coating antigen (e.g., isothiazolinone-OVA conjugate)
-
Produced antibody (primary antibody)
-
Standard solutions of different isothiazolinone derivatives
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Wash buffer (e.g., PBS with Tween 20)
-
Blocking buffer (e.g., BSA in PBS)
Protocol:
-
Coat the wells of a microtiter plate with the coating antigen (e.g., MI-OVA conjugate) and incubate overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound antigen.
-
Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the plate.
-
In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of the standard isothiazolinone (MI) or the competing isothiazolinone derivatives (MCI, BIT, OIT).
-
Add the antibody-antigen mixtures to the coated and blocked microtiter plate wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve.
-
Determine the IC50 values for the primary isothiazolinone and each of the competing derivatives.
-
Calculate the percentage cross-reactivity as described in the table above.
Visualizations
Caption: Experimental workflow for assessing antibody cross-reactivity.
Caption: B-cell activation by a hapten-carrier conjugate.
Conclusion
The assessment of antibody cross-reactivity against different isothiazolinone derivatives is essential for the development of specific and reliable immunoassays. The experimental workflow, centered around hapten-carrier conjugation and competitive ELISA, provides a robust framework for quantifying this cross-reactivity. While specific quantitative data for antibody cross-reactivity is not extensively available in public literature, the principles outlined in this guide can be applied to generate such data. For researchers and drug development professionals, understanding these methodologies is key to accurately detecting and differentiating between various isothiazolinone derivatives in a range of applications.
References
In Vitro Toxicity of Tert-Butyl Substituted Isothiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro toxicity of tert-butyl substituted isothiazoles. Due to limited publicly available data specifically on tert-butyl substituted isothiazoles, this document focuses on the broader class of isothiazolinones to infer potential toxicological profiles. The information presented is based on existing literature for structurally related isothiazolinone compounds.
Executive Summary
Isothiazolinones are potent biocides whose toxicity is primarily driven by their reactivity with cellular thiols, leading to oxidative stress, disruption of mitochondrial function, and ultimately cell death. While specific quantitative in vitro toxicity data for tert-butyl substituted isothiazoles are scarce, structure-activity relationships suggest that their toxic potential is influenced by the nature of the substituent on the nitrogen atom and the presence of other functional groups on the isothiazole ring. This guide outlines the general mechanisms of isothiazolinone toxicity, details standard in vitro assays for assessing cytotoxicity and genotoxicity, and presents key signaling pathways involved in their mode of action.
Data Presentation
Given the absence of direct comparative studies on tert-butyl substituted isothiazoles, the following table provides a qualitative toxicity ranking of commonly studied isothiazolinones. This ranking can serve as a preliminary guide to understanding the potential relative toxicity of new derivatives. The biocidal activity and cytotoxicity of isothiazolinones are often correlated.[1][2]
Table 1: Qualitative In Vitro Cytotoxicity Ranking of Common Isothiazolinones
| Isothiazolinone Derivative | Abbreviation | Relative In Vitro Cytotoxicity |
| 5-Chloro-2-methyl-4-isothiazolin-3-one | CMIT/MCI | Very High |
| 2-Octyl-4-isothiazolin-3-one | OIT | High |
| 4,5-Dichloro-2-octyl-4-isothiazolin-3-one | DCOIT | High |
| 1,2-Benzisothiazolin-3-one | BIT | Moderate |
| 2-Methyl-4-isothiazolin-3-one | MIT | Moderate |
Source: Based on comparative biocidal activity and cytotoxicity assertions in scientific reviews.[1][2] It is important to note that the tert-butyl group's size and lipophilicity may influence the compound's ability to penetrate cell membranes and interact with intracellular targets, thereby affecting its specific cytotoxicity profile.
Experimental Protocols
Standardized in vitro assays are crucial for determining the toxicological profile of novel chemical entities. The following are detailed methodologies for key experiments relevant to the assessment of isothiazolinone toxicity, based on OECD guidelines and common laboratory practices.
In Vitro Cytotoxicity Assay (Based on OECD TG 432)
This protocol describes the Neutral Red Uptake (NRU) assay, a common method to assess cytotoxicity.
1. Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of Neutral Red corresponds to a decrease in cell viability.
2. Materials:
-
Test chemical (tert-butyl substituted isothiazole)
-
Mammalian cell line (e.g., Balb/c 3T3, Human keratinocytes)
-
Culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics)
-
Neutral Red solution
-
Phosphate Buffered Saline (PBS)
-
Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
96-well microtiter plates
-
Microplate reader
3. Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density that ensures they are in an exponential growth phase at the time of treatment and do not reach confluency during the experiment. Incubate for 24 hours.
-
Treatment: Prepare a range of concentrations of the test chemical in culture medium. Remove the seeding medium from the cells and add the medium containing the test chemical. Include untreated and solvent controls.
-
Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: Remove the treatment medium, wash the cells with PBS, and add medium containing Neutral Red. Incubate for approximately 3 hours to allow for dye uptake.
-
Destaining: Remove the staining solution, wash the cells with PBS, and add the destain solution to extract the dye from the lysosomes.
-
Measurement: Shake the plates for 10 minutes and measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that reduces cell viability by 50%) from the dose-response curve.
In Vitro Genotoxicity: Ames Test (Based on OECD TG 471)
The Ames test, or bacterial reverse mutation assay, is used to detect gene mutations.[3][4]
1. Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay measures the ability of a test chemical to induce reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium.
2. Materials:
-
Test chemical
-
Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA)
-
S9 fraction (for metabolic activation) and cofactor solution
-
Minimal glucose agar plates
-
Top agar
3. Procedure:
-
Metabolic Activation: The test is performed with and without the S9 fraction to account for the metabolic activation of the test chemical into a mutagen.
-
Treatment: The test chemical, bacterial culture, and either S9 mix or a buffer are combined in a tube with molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
Data Analysis: The mutagenic potential is assessed by comparing the number of revertant colonies in the treated plates to the number in the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.
In Vitro Genotoxicity: In Vitro Micronucleus Test (Based on OECD TG 487)
This assay detects chromosomal damage.[5]
1. Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.
2. Materials:
-
Test chemical
-
Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y)
-
Culture medium
-
Cytochalasin B (to block cytokinesis and produce binucleated cells)
-
Fixative (e.g., methanol/acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
3. Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of the test chemical, with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to arrest cytokinesis, resulting in binucleated cells.
-
Harvesting and Slide Preparation: After an appropriate incubation period, cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: The slides are stained to visualize the cytoplasm and the nuclei.
-
Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) per concentration under a microscope.
-
Data Analysis: The results are expressed as the number of micronucleated cells per 1000 binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining in vitro cytotoxicity using the Neutral Red Uptake assay.
Signaling Pathway for Isothiazolinone-Induced Oxidative Stress and Apoptosis
Caption: General signaling pathway of isothiazolinone-induced cell death.[6][7][8]
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. iccffeed.org [iccffeed.org]
- 5. re-place.be [re-place.be]
- 6. tandfonline.com [tandfonline.com]
- 7. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of 5-tert-butyl-3-isothiazolamine and Traditional Preservatives
For Immediate Release
A comprehensive review of available stability data places 5-tert-butyl-3-isothiazolamine, a member of the isothiazolinone class of preservatives, in direct comparison with established preservatives widely used in the pharmaceutical industry. This guide offers researchers, scientists, and drug development professionals an objective look at its performance under various stress conditions, alongside detailed experimental protocols and visual representations of degradation pathways to inform formulation decisions.
While specific quantitative stability data for this compound is limited in publicly available literature, this comparison leverages data on the broader isothiazolinone class to provide valuable insights. It is important to note that the stability of individual isothiazolinone compounds can vary.
Executive Summary of Preservative Stability
The selection of a suitable preservative is paramount to ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Stability is a critical attribute, as degradation of the preservative can lead to a loss of antimicrobial effectiveness and the potential for microbial contamination. This guide benchmarks the stability of the isothiazolinone class, represented by this compound, against parabens (methylparaben and propylparaben), benzyl alcohol, sodium benzoate, and potassium sorbate. The comparison focuses on their degradation under key stress conditions: pH, temperature, and ultraviolet (UV) light.
Comparative Stability Data
The following tables summarize the known stability profiles of these preservatives under various stress conditions. The data has been compiled from a variety of scientific publications and technical documents.
Table 1: General Stability Characteristics of Selected Preservatives
| Preservative Class | Representative Compound(s) | General Stability Profile | Key Instability Factors |
| Isothiazolinones | This compound (by class) | Potent broad-spectrum antimicrobial. Stability is highly dependent on environmental conditions.[1] | Unstable under alkaline conditions, elevated temperatures, and UV exposure.[1] |
| Parabens | Methylparaben, Propylparaben | Generally considered to have good chemical stability and a long shelf life.[2] | Susceptible to hydrolysis at pH levels above 7. |
| Alcohols | Benzyl Alcohol | Oxidizes slowly in the presence of air. | Oxidation to benzaldehyde and benzoic acid can be accelerated by light and heat. |
| Benzoates | Sodium Benzoate | Stable under recommended storage conditions. Its efficacy is pH-dependent. | Activity is significantly reduced at pH levels above 5. |
| Sorbates | Potassium Sorbate | Stable in its dry form, but can degrade in aqueous solutions. | Susceptible to oxidation, especially at low pH and in the presence of light and heat. |
Table 2: pH Stability of Preservatives
| Preservative | Optimal pH Range for Efficacy | Stability Profile at Different pH |
| Isothiazolinones | Acidic to Neutral | Rapid degradation occurs in alkaline solutions (pH > 8).[3] |
| Parabens | Broad range (4-8) | Hydrolysis rate increases significantly at pH values above 7. |
| Benzyl Alcohol | < 5 | Reduced activity above pH 8. |
| Sodium Benzoate | 2-5 | Loses efficacy in alkaline conditions. |
| Potassium Sorbate | < 6.0 | Degradation is enhanced at pH values lower than its pKa (4.75). |
Table 3: Thermal and Photostability of Preservatives
| Preservative | Thermal Stability | Photostability |
| Isothiazolinones | Degradation is accelerated at elevated temperatures. | Susceptible to degradation upon exposure to UV light.[1] |
| Parabens | Generally stable at elevated temperatures for shorter durations. | Can undergo photodegradation, though generally considered relatively stable. |
| Benzyl Alcohol | Oxidation to benzaldehyde is accelerated by heat. | Exposure to light can promote oxidation. |
| Sodium Benzoate | Stable under normal storage temperatures. | Generally considered photostable. |
| Potassium Sorbate | Degradation is favored by high temperatures, especially in aqueous solutions. | Can be degraded by UV light, leading to browning. |
Experimental Protocols
To ensure the reliability and reproducibility of stability testing, standardized and validated analytical methods are crucial. A forced degradation study is a common approach to evaluate the intrinsic stability of a preservative and to develop stability-indicating analytical methods.[4][5][6][7]
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Preservative Quantification
This protocol outlines a general procedure for developing a stability-indicating HPLC method, which is essential for accurately measuring the concentration of the preservative and its degradation products over time.
-
Column Selection: A C18 column is a common choice for the separation of these preservatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation of the parent preservative from its degradants.
-
Detection: UV detection is commonly employed, with the wavelength set to the maximum absorbance of the target preservative.
-
Forced Degradation: To validate the stability-indicating nature of the method, the preservative is subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for a specified period.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for a specified period.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: The solid preservative is exposed to dry heat (e.g., 105°C).
-
Photodegradation: The preservative solution is exposed to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the parent peak and from each other.
Protocol 2: Preservative Efficacy Testing (PET)
This test, also known as a challenge test, evaluates the effectiveness of the preservative system in preventing microbial growth.
-
Inoculation: The product is intentionally inoculated with a standardized suspension of representative microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
Incubation: The inoculated product is incubated at a specified temperature (typically 20-25°C) for a defined period (usually 28 days).
-
Sampling and Enumeration: Samples are withdrawn at specified intervals (e.g., 7, 14, and 28 days), and the number of viable microorganisms is determined.
-
Acceptance Criteria: The preservative system is considered effective if there is a significant reduction in the microbial count over time, meeting the criteria specified in pharmacopeias (e.g., USP <51>).
Visualizing Degradation and Experimental Processes
To further elucidate the processes involved in preservative stability and testing, the following diagrams have been generated using the DOT language.
Caption: Workflow for a forced degradation study of a preservative.
Caption: Degradation of isothiazolinones often involves ring opening.
Caption: Benzyl alcohol can oxidize to form benzaldehyde and benzoic acid.
Conclusion
The stability of a preservative is a multifaceted issue influenced by the intrinsic properties of the molecule and the formulation's characteristics. While this compound, as part of the isothiazolinone class, offers potent antimicrobial activity, its stability is sensitive to alkaline pH, elevated temperatures, and UV light. In contrast, traditional preservatives like parabens and sodium benzoate exhibit greater stability under a broader range of conditions, although their efficacy can also be pH-dependent.
This guide provides a foundational understanding to aid in the selection of an appropriate preservative system. It is crucial for formulation scientists to conduct thorough stability studies on their final product to ensure the chosen preservative remains effective throughout the product's shelf life. Further research into the specific stability profile of this compound is warranted to provide a more direct and comprehensive comparison.
References
- 1. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
A Head-to-Head Comparison of Synthetic Routes for Substituted Isothiazoles
For Researchers, Scientists, and Drug Development Professionals
The isothiazole scaffold is a privileged motif in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The efficient construction of this heterocyclic system with desired substitution patterns is a critical aspect of drug discovery and development. This guide provides a head-to-head comparison of four prominent synthetic routes for substituted isothiazoles, offering a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Executive Summary
This guide evaluates four distinct and widely employed methods for the synthesis of substituted isothiazoles: the Singh Synthesis, Rhodium-Catalyzed Transannulation, the Rees Synthesis, and a Solvent-Free Synthesis from β-enaminones. Each route is assessed based on its reaction efficiency, operational simplicity, substrate scope, and green chemistry credentials. The quantitative data for these methods are summarized below to facilitate a direct comparison.
Data Presentation: A Comparative Overview
| Synthesis Route | Key Reactants | Typical Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Singh Synthesis | β-Ketodithioester, Ammonium Acetate | Reflux in Ethanol or water, air atmosphere | 72-92% | Operationally simple, one-pot, metal-free, good to excellent yields. | May require synthesis of the β-ketodithioester starting material. |
| Rhodium-Catalyzed Transannulation | 1,2,3-Thiadiazole, Nitrile | [Rh(COD)Cl]₂, DPPF, Chlorobenzene, 130 °C | 68-99% | Excellent yields, broad substrate scope including various nitriles. | Requires a precious metal catalyst, high temperatures, and anhydrous conditions. |
| Rees Synthesis | Enamine (e.g., Methyl 3-aminocrotonate), 4,5-dichloro-1,2,3-dithiazolium chloride | Room temperature, Dichloromethane (DCM) | 78-85% | High yields under mild reaction conditions. | The dithiazolium chloride reagent is specialized and moisture-sensitive. |
| Solvent-Free Synthesis from β-Enaminones | β-Enaminone, Ammonium thiocyanate | Neat (solvent-free), 120 °C | 82-95% | Environmentally friendly (solvent-free), high yields, rapid reaction times. | High temperatures may not be suitable for sensitive substrates. |
In-Depth Analysis of Synthetic Routes
The Singh Synthesis: A User-Friendly Approach
The Singh synthesis is a one-pot, transition-metal-free method that constructs the isothiazole ring from readily available β-ketodithioesters and ammonium acetate.[1] This approach is lauded for its operational simplicity and environmentally friendly conditions, often utilizing ethanol or water as the solvent and proceeding under an air atmosphere.[1]
Advantages:
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup.
-
Metal-Free: Avoids the cost and potential toxicity associated with transition metal catalysts.
-
Good to Excellent Yields: Consistently provides high yields for a range of substrates.
Disadvantages:
-
Starting Material Synthesis: The β-ketodithioester starting materials may require a separate synthetic step.
A mixture of the appropriate β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol) in ethanol (5 mL) is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.[1]
Rhodium-Catalyzed Transannulation: A Highly Efficient and Versatile Method
This method, developed by Lee and coworkers, utilizes a rhodium catalyst to facilitate the transannulation of 1,2,3-thiadiazoles with a variety of nitriles to produce isothiazoles.[2] The reaction proceeds via an α-thiavinyl Rh-carbenoid intermediate and is notable for its excellent yields and broad substrate scope.[2]
Advantages:
-
Excellent Yields: Often provides near-quantitative conversion.
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the thiadiazole and nitrile coupling partners.
Disadvantages:
-
Precious Metal Catalyst: The use of a rhodium catalyst can be a significant cost factor.
-
Harsh Conditions: Requires high temperatures and anhydrous conditions, which may not be suitable for all substrates.
In a sealed tube, a mixture of the 1,2,3-thiadiazole (0.2 mmol), the nitrile (0.4 mmol), [Rh(COD)Cl]₂ (5 mol %), and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (12 mol %) in chlorobenzene (1.0 mL) is heated at 130 °C for 1-12 hours. After cooling to room temperature, the reaction mixture is directly purified by column chromatography on silica gel to yield the corresponding isothiazole.[2]
The Rees Synthesis: A Mild and High-Yielding Route
The Rees synthesis offers a direct pathway to substituted isothiazoles through the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride. A key advantage of this method is its mild reaction conditions, typically proceeding at room temperature.
Advantages:
-
Mild Reaction Conditions: Avoids the need for high temperatures, making it suitable for thermally sensitive molecules.
-
High Yields: Delivers good to high yields of the desired isothiazole products.
Disadvantages:
-
Specialized Reagent: The 4,5-dichloro-1,2,3-dithiazolium chloride reagent is not as commonly available as the starting materials for other methods and is sensitive to moisture.
To a stirred solution of methyl 3-aminocrotonate (1.0 mmol) in dichloromethane (DCM, 10 mL) at room temperature is added 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 mmol). The reaction mixture is stirred for 2 hours. Following the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the product.
Solvent-Free Synthesis from β-Enaminones: An Environmentally Conscious Alternative
This method provides a green and efficient route to substituted isothiazoles by reacting β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures.[3] This approach is characterized by its simplicity, rapid reaction times, and high yields.[3]
Advantages:
-
Environmentally Friendly: The absence of a solvent reduces waste and environmental impact.
-
High Yields and Rapid Reactions: This method is highly efficient, often providing high yields in a short amount of time.
-
Atom Economy: The reaction is highly atom-economical.
Disadvantages:
-
High Temperatures: The requirement for elevated temperatures may limit its applicability for substrates with low thermal stability.
A mixture of the β-enaminone (1.0 mmol) and ammonium thiocyanate (1.2 mmol) is heated at 120 °C for 15-30 minutes. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel to afford the desired substituted isothiazole.[3]
Mandatory Visualization: Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the Singh one-pot isothiazole synthesis.
Caption: Rhodium-catalyzed transannulation for isothiazole synthesis.
Caption: The Rees synthesis of substituted isothiazoles.
Caption: Solvent-free synthesis of isothiazoles from β-enaminones.
Conclusion
The choice of a synthetic route for substituted isothiazoles is a critical decision that can significantly impact the efficiency and success of a research program. The Singh synthesis offers an excellent balance of simplicity, efficiency, and green credentials, making it a strong candidate for routine synthesis. For projects requiring broad substrate scope and the highest possible yields, the Rhodium-Catalyzed Transannulation is a powerful, albeit more resource-intensive, option. The Rees synthesis provides a valuable alternative for accessing specific substitution patterns under exceptionally mild conditions. Finally, the solvent-free approach using β-enaminones stands out as a highly sustainable and rapid method, particularly well-suited for process chemistry and large-scale production where minimizing solvent waste is a priority. This comparative guide serves as a foundational tool for chemists to make informed decisions in the synthesis of novel isothiazole-containing compounds for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]
- 3. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of a New Analytical Method for 5-tert-butyl-3-isothiazolamine
This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of 5-tert-butyl-3-isothiazolamine against a conventional reference standard method. The validation of this new method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate the objective evaluation of analytical methodologies.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] Key validation parameters, as stipulated by ICH Q2(R1), include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[1][3] A properly validated method provides reliable, reproducible, and accurate data, which is fundamental in drug development and quality control.
Comparison of Analytical Methods
This guide compares two high-performance liquid chromatography (HPLC) based methods for the analysis of this compound. The "Reference Standard Method" is a conventional HPLC-UV method, while the "New Analytical Method" utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for enhanced sensitivity and specificity.
The following tables summarize the quantitative data from the validation studies of the two methods.
Table 1: Summary of Validation Parameters
| Validation Parameter | Reference Standard Method (HPLC-UV) | New Analytical Method (UPLC-MS/MS) | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference from placebo and degradants at the analyte's retention time. | No interference from placebo and degradants at the analyte's retention time and m/z transition. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 is generally considered acceptable. |
| Range (µg/mL) | 1.0 - 50.0 | 0.1 - 50.0 | The range should cover 80-120% of the test concentration for assays.[1] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | For drug substance assays, typically 98.0% to 102.0%. |
| Precision - Repeatability (% RSD) | ≤ 1.5% | ≤ 0.8% | Typically ≤ 2% is required.[3] |
| Precision - Intermediate Precision (% RSD) | ≤ 1.8% | ≤ 1.0% | Typically ≤ 2% is required. |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | The analyte can be quantified with suitable precision and accuracy. |
| Robustness | Controlled by system suitability tests. Minor variations in mobile phase composition and flow rate did not significantly affect results. | Controlled by system suitability tests. Minor variations in mobile phase composition and flow rate did not significantly affect results. | The method's reliability under small, deliberate variations in conditions.[3] |
Table 2: Detailed Accuracy and Precision Data
| Analyte Concentration (µg/mL) | Reference Standard Method (HPLC-UV) | New Analytical Method (UPLC-MS/MS) | ||
| Mean Recovery (%) | RSD (%) | Mean Recovery (%) | RSD (%) | |
| 1.0 | 98.5 | 1.4 | 99.8 | 0.8 |
| 25.0 | 100.2 | 1.1 | 100.1 | 0.5 |
| 50.0 | 101.2 | 0.9 | 100.8 | 0.4 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. A certified reference standard of this compound is used for the preparation of all standard and spiked solutions.
-
Protocol: Placebo samples (matrix without the analyte) and samples spiked with known impurities and degradation products are analyzed to assess for any interfering peaks at the retention time of this compound. For the UPLC-MS/MS method, the specificity is further confirmed by monitoring a unique precursor-to-product ion transition.
-
Protocol: A series of at least five standard solutions of this compound are prepared across the specified concentration range.[1] Each solution is injected in triplicate. A calibration curve is generated by plotting the peak area response against the concentration, and the correlation coefficient (r²) is calculated.
-
Protocol: The accuracy of the method is determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[2] At each level, three replicate samples are prepared and analyzed. The percentage recovery is calculated.
-
Repeatability (Intra-assay precision):
-
Protocol: Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the results is calculated.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: The repeatability experiment is repeated on a different day, by a different analyst, and on a different instrument. The %RSD is calculated across all measurements to assess the variability within the laboratory.
-
-
Protocol: The LOD and LOQ are determined based on the signal-to-noise ratio. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.
-
Protocol: The robustness of the method is evaluated by introducing small, deliberate variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The impact of these changes on the analytical results is assessed, often through system suitability tests.
Visualizations
Caption: A flowchart illustrating the key stages of analytical method validation.
References
Comparative Docking Analysis of Isothiazolamines and Related Heterocyclic Compounds with Key Enzymatic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico molecular docking studies of isothiazolamines and structurally related thiazole derivatives against various enzymatic targets implicated in a range of diseases. The objective is to present a consolidated perspective on the potential of these heterocyclic scaffolds in the design of targeted enzyme inhibitors, supported by available quantitative data and detailed experimental methodologies. While direct comparative data for a broad range of isothiazolamines is limited, this guide synthesizes findings from multiple studies to offer valuable insights for computational drug discovery efforts.
Quantitative Docking Performance
The following table summarizes the docking performance of isothiazolones and representative thiazole derivatives against their respective biological targets. Docking scores, typically represented as binding energies (in kcal/mol), indicate the predicted affinity of the ligand for the protein's active site. More negative values generally suggest more favorable binding interactions.
| Compound Class | Specific Derivative(s) | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interactions & Remarks |
| Isothiazolones | 5-chloroisothiazolones | PCAF Histone Acetyltransferase | Not Specified | Data not available in reviewed literature; experimental IC50 values reported. | Inhibition is suggested to occur via covalent modification of thiol groups in the enzyme's active site.[1][2] |
| Thiazole Derivatives | 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Acetylcholinesterase (AChE) | Not Specified | -7.86 | The compound exhibited high inhibitory potency in molecular docking analysis. |
| Thiazole Derivatives | 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Butyrylcholinesterase (BChE) | Not Specified | -7.96 | The compound showed strong binding affinity in the active site of BChE. |
| Thiazole Derivatives | Thiazolo-[2,3-b]quinazolinone derivative 17 | EGFR-Tyrosine Kinase | Not Specified | -8.26 ± 0.0033 | Displayed better binding energy scores compared to the reference drug erlotinib.[3] |
| Thiazolidinone Derivatives | Compound 3c | Mushroom Tyrosinase | 2Y9X | -8.4 | The most potent tyrosinase inhibitor among the series, with interactions involving hydrogen bonds and hydrophobic contacts. |
| Thiazolidinone Derivatives | Benzenesulfonamide-thiazolidinone derivatives | Carbonic Anhydrase IX | Not Specified | Not Specified | Compounds efficiently bound in the active site, with the thiazolidinone fragment playing a key role in binding.[4] |
| Thiazole-thiazolidinone Hybrids | Compound with trifluoromethyl substitution | Urease | Not Specified | Not Specified | Exhibited excellent inhibition, suggested to be due to strong hydrogen bonding with the enzyme. |
| Thiazole-thiazolidinone Hybrids | Compound with trifluoromethyl substitution | α-glucosidase | Not Specified | Not Specified | Demonstrated significant inhibitory potential in both in vitro and in silico studies. |
Experimental Protocols: Molecular Docking
The in silico molecular docking studies cited in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary, the core methodology is outlined below.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH of 7.4.
-
The protein's energy is minimized using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes.
2. Ligand Preparation:
-
The two-dimensional structures of the isothiazolamine or related derivatives are drawn using chemical drawing software and converted to three-dimensional structures.
-
The ligands are subjected to energy minimization using a force field like MMFF94 or a quantum mechanical method.
-
Appropriate protonation states and charges are assigned to the ligand atoms.
3. Docking Simulation:
-
A grid box is defined around the active site of the target enzyme. The dimensions of the grid box are set to encompass the entire binding pocket.
-
Molecular docking is performed using software such as AutoDock, Glide, or MOE (Molecular Operating Environment). These programs employ various search algorithms (e.g., Lamarckian genetic algorithm, Monte Carlo) to explore different conformations and orientations of the ligand within the active site.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
4. Analysis of Results:
-
The resulting docked poses are ranked based on a scoring function that estimates the binding free energy (e.g., docking score, binding affinity in kcal/mol).
-
The pose with the lowest binding energy is generally considered the most probable binding mode.
-
The interactions between the ligand and the amino acid residues of the active site, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the molecular basis of binding.
Visualizations
The following diagrams illustrate a typical workflow for comparative docking studies and a representative signaling pathway involving a kinase, a common target for heterocyclic inhibitors.
References
- 1. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of isothiazolones and isothiazolone-1-oxides in the inhibition of the PCAF histone acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Assessing the environmental impact of 5-tert-butyl-3-isothiazolamine compared to other biocides
A critical evaluation of the environmental impact of isothiazolinone biocides, a class of potent antimicrobial agents, reveals a landscape of high efficacy counterbalanced by notable aquatic toxicity. While specific environmental data for 5-tert-butyl-3-isothiazolamine is not publicly available, an analysis of structurally related and commonly used isothiazolinones provides crucial insights for researchers, scientists, and drug development professionals. This guide synthesizes available data on their aquatic toxicity and biodegradability, offering a framework for informed selection and risk assessment.
Isothiazolinone biocides are widely employed across various industries to control microbial growth. Their mechanism of action, involving the inhibition of key metabolic enzymes in microorganisms, makes them highly effective. However, their introduction into aquatic environments raises concerns about their impact on non-target organisms. A comprehensive understanding of their environmental fate—encompassing their toxicity to aquatic life and their persistence or degradation—is paramount for sustainable use.
Comparative Aquatic Toxicity
The acute toxicity of isothiazolinone biocides to aquatic organisms is a primary environmental consideration. Standardized tests, such as the OECD 202 (Daphnia sp. Acute Immobilisation Test) and OECD 203 (Fish, Acute Toxicity Test), are used to determine the concentrations at which these substances have harmful effects. The results are often expressed as the EC50 (median effective concentration) for invertebrates and the LC50 (median lethal concentration) for fish.
A review of available data for several common isothiazolinone biocides highlights their high acute aquatic toxicity. It is important to note that the toxicity can vary significantly between different isothiazolinone derivatives.
| Biocide | Test Organism | Endpoint | Result (mg/L) |
| Methylisothiazolinone (MI) | Data Not Available | - | - |
| Chloromethylisothiazolinone (CMI) | Data Not Available | - | - |
| Benzisothiazolinone (BIT) | Green Algae | EC50 | 0.15[1] |
| Daphnia magna | EC50 | 1.35[1] | |
| Rainbow Trout | LC50 | 1.6[1] | |
| Octylisothiazolinone (OIT) | Data Not Available | - | - |
| Dichloro-n-octylisothiazolinone (DCOI) | Data Not Available | - | - |
| CMIT/MIT (3:1 mixture) | Green Algae | EC50 | 0.003[1] |
| Daphnia magna | EC50 | 0.16[1] | |
| Rainbow Trout | LC50 | 0.19[1] |
Note: The absence of data for a specific biocide does not imply a lack of toxicity, but rather a lack of readily available public information from the conducted searches.
Biodegradability and Environmental Fate
A key mitigating factor for the high aquatic toxicity of isothiazolinones is their rapid biodegradation in the environment. Studies have shown that many isothiazolinone biocides are readily biodegradable, with half-lives in aquatic environments often being less than 24 hours. This rapid breakdown is crucial as the resulting degradation products are reported to be significantly less toxic than the parent compounds, often by several orders of magnitude.[2]
The primary mechanism of degradation involves the cleavage of the isothiazolone ring structure.[2]
| Biocide | Biodegradability | Half-life | Degradation Pathway |
| Isothiazolones (general) | Readily Biodegradable | < 24 hours in aquatic environments | Cleavage of the isothiazolone ring[2] |
| Methylisothiazolinone (MI) | Rapidly degrades in soil | 0.28 days (in loamy sand soil)[3] | - |
| Benzisothiazolinone (BIT) | Rapidly degrades in soil | 0.52 days (in loamy sand soil)[3] | - |
| Octylisothiazolinone (OIT) | Significantly biodegrades | 5 to 13 hours (in wastewater)[3] | Photodegradation pathways proposed[3] |
| Dichloro-n-octylisothiazolinone (DCOI) | Rapidly degrades in soil | 4.8 days (in loamy sand soil)[3] | Photolytic degradation pathways proposed[3] |
Experimental Protocols
To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Aquatic Toxicity Testing
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna.[4][5][6][7] Young daphnids are exposed to various concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[4][6]
-
OECD 203: Fish, Acute Toxicity Test: This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish. Fish are exposed to different concentrations of the chemical for a 96-hour period, and the concentration that is lethal to 50% of the test fish (LC50) is calculated.
Biodegradability Testing
-
OECD 301: Ready Biodegradability: This series of tests (A-F) evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[8][9] Common methods include measuring the depletion of dissolved oxygen (OECD 301D) or the evolution of carbon dioxide (OECD 301B).[10] A substance is considered readily biodegradable if it meets specific degradation thresholds within a 28-day period.[9][10]
Visualizing the Process: Experimental Workflow and Degradation Pathway
To better illustrate the processes involved in assessing and understanding the environmental impact of these biocides, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 5. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
Safety Operating Guide
Proper Disposal of 5-Tert-butyl-3-isothiazolamine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 5-Tert-butyl-3-isothiazolamine, a member of the isothiazolinone class of biocides. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound, like other isothiazolinones, is a potent biocide and should be handled with extreme care. It is crucial to prevent contact with skin, eyes, and clothing, and to avoid inhalation of any dusts or aerosols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile) must be worn. Inspect gloves for any signs of degradation before use and replace them immediately if compromised.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, impervious protective clothing and boots may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a prefilter is required.
Quantitative Hazard Data for Isothiazolinones
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table presents quantitative data for a closely related and well-documented isothiazolinone mixture (5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-4-isothiazolin-3-one). This data should be considered indicative of the potential hazards of this compound.
| Hazard Metric | Value | Species | Notes |
| Acute Oral Toxicity (LD50) | 3810 mg/kg | Rat | Toxic if swallowed |
| Acute Dermal Toxicity (LD50) | > 5 g/kg | Rabbit | Toxic in contact with skin |
| Acute Inhalation Toxicity (LC50) | > 13.7 mg/l/4H | Rat | Fatal if inhaled (for some isothiazolinones) |
| Aquatic Toxicity (LC50) | 0.14 ppm (96 hr) | Rainbow Trout | Very toxic to aquatic life |
| Aquatic Toxicity (LC50) | 0.54 ppm (96 hr) | Bluegill Sunfish | Very toxic to aquatic life |
| Aquatic Toxicity (LC50) | 0.13 ppm (48 hr) | Daphnia magna | Very toxic to aquatic life |
Step-by-Step Disposal Procedures
The disposal of this compound is regulated and must be carried out in compliance with all local, state, and federal environmental regulations. Improper disposal of this substance is a violation of the law.
-
Waste Identification and Classification:
-
Unused or waste this compound is considered a hazardous waste.
-
Based on the properties of related compounds, it is likely to be classified as a RCRA Hazardous Waste due to corrosivity (EPA Hazardous Waste Number D002).
-
-
Waste Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams.
-
Store all waste in its original or a compatible, tightly sealed, and properly labeled container. The label should clearly indicate "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a copy of the Safety Data Sheet (if available) or all known hazard information.
-
For guidance, you can also contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office.
-
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Materials:
-
Personal Protective Equipment (as listed above)
-
Inert absorbent material (e.g., sand, earth, vermiculite)
-
10% sodium bisulfite solution in water
-
Two separate, suitable containers for waste collection
-
Decontamination solution rinse water container
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before re-entering the area, ensure you are wearing the full required PPE.
-
Contain the Spill: Use an inert absorbent material to dike the spill and prevent it from spreading. Do not use combustible materials like sawdust.
-
Absorb the Spilled Material: Carefully apply the absorbent material to the spill, working from the outside in.
-
Collect the Waste: Transfer the absorbed material and any contaminated solid items into a designated, labeled hazardous waste container.
-
Decontaminate the Spill Area:
-
Prepare a fresh 10% sodium bisulfite solution in water.
-
Carefully apply the decontamination solution to the spill area.
-
Allow the solution to remain in contact with the surface for at least 30 minutes.
-
-
Rinse the Area: After the decontamination period, rinse the area with water. Collect the rinse water for disposal as hazardous waste. Do not allow it to enter the sewer system.
-
Dispose of all Materials: All materials used in the cleanup, including gloves, absorbent pads, and contaminated clothing, must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Essential Safety and Logistical Information for Handling 5-Tert-butyl-3-isothiazolamine
Personal Protective Equipment (PPE)
Due to the general characteristics of isothiazolinones, which are often classified as skin and eye irritants or corrosives and potential sensitizers, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling 5-Tert-butyl-3-isothiazolamine, based on information for similar compounds.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves should be worn. Inspect gloves for integrity before each use. |
| Eye Protection | Safety goggles or face shield | Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing. |
| Body Protection | Laboratory coat or chemical-resistant apron | A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn. |
| Respiratory Protection | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is paramount to minimize the risk of exposure and contamination. The following procedural steps provide a direct guide for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify the availability and functionality of an emergency eyewash station and safety shower.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Designate a specific area for handling this compound to contain potential spills.
2. Handling the Chemical:
-
Don all required personal protective equipment as outlined in the table above.
-
Handle the substance exclusively within the chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible labware (e.g., glass, polyethylene) to prevent degradation or reaction.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
3. Decontamination and Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate cleaning agent.
-
Remove and dispose of contaminated PPE as hazardous waste.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Container Management: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional and local regulations.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
